N-Boc-1-amino-1-cyclopentanemethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMKULLVQEUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937504 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168540-07-6, 174889-22-6 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 174889-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein are based on established chemical transformations, including the protection of amino acids and the reduction of carboxylic acids.
Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 1-aminocyclopentanecarboxylic acid. The strategy involves:
-
N-Boc Protection: The amino group of 1-aminocyclopentanecarboxylic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the amine from reacting in subsequent steps.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2]
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc protected intermediate is then reduced to a primary alcohol. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) and borane complexes (like BH₃-THF or BH₃-SMe₂) being common choices.[3]
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
This procedure is adapted from general methods for the N-Boc protection of amino acids.[4][5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | 129.16 | 5.00 g | 38.7 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 9.30 g | 42.6 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 9.76 g | 116.1 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
| Water (H₂O) | H₂O | 18.02 | 50 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid (5.00 g, 38.7 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).
-
Add sodium bicarbonate (9.76 g, 116.1 mmol) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (9.30 g, 42.6 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.
Expected Yield: 80-90%
Caption: Workflow for the N-Boc protection of 1-aminocyclopentanecarboxylic acid.
This protocol utilizes lithium aluminum hydride for the reduction. This is a powerful reducing agent and should be handled with care in a fume hood and under an inert atmosphere.[3]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-1-aminocyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 5.00 g | 21.8 |
| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.65 g | 43.6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | Na₂SO₄·10H₂O | 322.20 | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend lithium aluminum hydride (1.65 g, 43.6 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (5.00 g, 21.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the dropwise addition of water (1.7 mL), followed by 15% aqueous NaOH (1.7 mL), and then water again (5.1 mL).
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a white solid or a colorless oil.
Expected Yield: 75-85%
Caption: Workflow for the reduction of N-Boc-1-aminocyclopentanecarboxylic acid.
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. N-Boc Protection | 1-Aminocyclopentanecarboxylic acid | N-Boc-1-aminocyclopentanecarboxylic acid | Boc₂O, NaHCO₃ | Dioxane/Water | 0 to RT | 12-16 | 80-90 |
| 2. Reduction | N-Boc-1-aminocyclopentanecarboxylic acid | This compound | LiAlH₄ | THF | 0 to RT | 4-6 | 75-85 |
Physicochemical Properties of the Final Product:
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molar Mass | 215.29 g/mol |
| Appearance | White solid or colorless oil |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane |
This guide provides a robust and reproducible framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, particularly when handling hazardous reagents like lithium aluminum hydride.
References
In-Depth Technical Guide: Physicochemical Properties of N-Boc-1-amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and medicinal chemistry applications. The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amino functionality for further chemical transformations. This guide provides a comprehensive overview of its known physicochemical properties, drawing from available data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Melting Point | 108-112 °C | |
| Boiling Point (Predicted) | 329.5 ± 11.0 °C at 760 mmHg | |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |
| Solubility | Insoluble in water; Soluble in common organic solvents such as dimethylformamide and dichloromethane. | |
| Physical Appearance | Not explicitly stated, but related compounds are often white to off-white solids. | |
| CAS Number | 168540-07-6 | [2] |
Synthesis
A general workflow for this type of synthesis can be conceptualized as follows:
A conceptual workflow for the synthesis of this compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted search. However, general procedures for Boc protection of amines and the synthesis of related carbamates can be adapted by skilled chemists.
General Procedure for Boc Protection of an Amine:
A common method for the introduction of a Boc group involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
References
Structural Analysis and Confirmation of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural confirmation of N-Boc-1-amino-1-cyclopentanemethanol, a key building block in organic synthesis and medicinal chemistry. The document outlines the primary analytical techniques used to elucidate and verify its chemical structure, presenting experimental data and detailed protocols.
Introduction
This compound, with the chemical formula C11H21NO3, is a valuable intermediate characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is attached to a cyclopentane ring also bearing a hydroxymethyl group.[1][2] Its bifunctional nature allows for diverse applications in the synthesis of more complex molecules, including peptidomimetics and other compounds of pharmaceutical interest.[2][3] Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products.
This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural confirmation of this compound and its derivatives.
Analytical Workflow for Structural Confirmation
The structural confirmation of this compound follows a logical workflow, beginning with spectroscopic techniques that provide information about the carbon-hydrogen framework and functional groups, and culminating in high-resolution mass analysis for elemental composition.
Caption: Workflow for the structural analysis of this compound.
Spectroscopic Data and Analysis
The following sections present representative spectroscopic data for compounds closely related to this compound. This data is illustrative of the expected values for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental.
Table 1: Representative ¹H NMR Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | -CH-OH |
| 3.36 – 3.23 | m | 2H | -CH₂-OH |
| 2.00 – 1.57 | m | 8H | Cyclopentyl -CH₂- |
| 1.46 | s | 9H | Boc -C(CH₃)₃ |
Table 2: Representative ¹³C NMR Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)[4]
| Chemical Shift (δ ppm) | Assignment |
| 154.5 | Boc C=O |
| 79.2 | Boc -C(CH₃)₃ |
| 54.6 | Quaternary Cyclopentyl C |
| 48.6, 45.9 | Cyclopentyl -CH₂- |
| 32.9, 30.4 | Cyclopentyl -CH₂- |
| 28.9 | Boc -C(CH₃)₃ |
| 23.4 | Cyclopentyl -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Representative IR Absorption Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3350 | Medium | N-H stretch (carbamate) |
| 2956, 2871 | Strong | C-H stretch (aliphatic) |
| 1691 | Strong | C=O stretch (Boc group) |
| 1510 | Strong | N-H bend |
| 1169 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula.
Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)[4]
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 264.19340 | 264.19302 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 400 or 500 MHz spectrometer (e.g., Bruker).[5]
-
Sample Preparation : The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition :
-
The spectrometer is tuned and the magnetic field is shimmed.
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass all proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to cover all carbon signals (typically 0-220 ppm).
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[6]
-
Sample Preparation :
-
Neat (for oils) : A drop of the sample is placed directly on the ATR crystal.
-
KBr Pellet (for solids) : A small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.
-
-
Acquisition :
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample is placed in the beam path and the spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is commonly used.[4]
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography.
-
Acquisition :
-
The instrument is calibrated using a known standard.
-
The sample is ionized, typically by forming adducts such as [M+H]⁺ or [M+Na]⁺.
-
The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
The resulting mass is compared to the calculated exact mass for the expected molecular formula.
-
X-ray Crystallography
-
Crystal Growth : Single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection :
-
A suitable crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The model is refined by least-squares methods to best fit the observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[7]
-
Logical Relationships in Structural Elucidation
The interplay between different analytical techniques is crucial for unambiguous structural confirmation.
Caption: Interplay of analytical techniques for structural confirmation.
Conclusion
The structural analysis and confirmation of this compound is achieved through a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the foundational data on the molecular framework, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition. For crystalline derivatives, X-ray crystallography can offer definitive proof of structure and stereochemistry. The combination of these techniques provides a comprehensive and unambiguous characterization, which is essential for the use of this compound in research and development.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 174889-22-6 [smolecule.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: tert-Butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with CAS number 168540-07-6 is identified as tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate . This molecule incorporates two key structural features of significant interest in medicinal chemistry: a cyclopentane ring and a tert-butoxycarbonyl (Boc)-protected amino alcohol. The cyclopentane scaffold offers a versatile and conformationally flexible platform for the spatial arrangement of functional groups, a desirable characteristic in the design of ligands for biological targets.[1] The Boc-protected amino alcohol moiety is a common building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[2]
This technical guide provides a comprehensive overview of the known properties of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate and explores its potential applications in drug discovery and development based on the activities of structurally related compounds. Due to the limited publicly available data specific to this compound, this guide also includes generalized experimental workflows and hypothetical signaling pathways to illustrate its potential research and development trajectory.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Reference |
| CAS Number | 168540-07-6 | [3] |
| Molecular Formula | C₁₁H₂₁NO₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)CO | [5] |
| Calculated XLogP3 | 1.4 | [4] |
| Topological Polar Surface Area | 58.6 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
The synthesis would likely involve two key steps:
-
Boc Protection of 1-aminocyclopentanemethanol: The primary amine of 1-aminocyclopentanemethanol would be protected with a tert-butoxycarbonyl (Boc) group.
-
Reduction of the corresponding carboxylic acid or ester: Alternatively, the corresponding Boc-protected amino acid could be reduced to the alcohol.
General Experimental Protocol for Boc Protection of an Amino Alcohol
This protocol is a generalized procedure and would require optimization for the specific synthesis of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate.
Materials:
-
1-aminocyclopentanemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 1-aminocyclopentanemethanol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Uses in Drug Development
While no specific biological activity has been reported for tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate, its structural motifs are prevalent in a variety of therapeutic agents.
The Cyclopentane Scaffold
The cyclopentane ring is a common feature in many biologically active compounds, including:
-
Anti-inflammatory agents: Cyclopentenone prostaglandins, for example, exhibit anti-inflammatory effects.[6]
-
Antiviral drugs: Several neuraminidase inhibitors, such as peramivir, incorporate a cyclopentane ring and are used to treat influenza.[7][8]
-
Anticancer agents: Novel dihydropteridinone derivatives containing a cyclopentyl moiety have shown promising antiproliferative activity.[9]
The Carbamate Moiety
The carbamate group is a key structural element in numerous approved drugs and is often used as a stable and synthetically versatile bioisostere for amide bonds.[3] N-Boc protected amino alcohols are important building blocks in the synthesis of various therapeutic agents, including HIV protease inhibitors.[2]
Based on these precedents, tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate could serve as a valuable intermediate or scaffold for the development of novel therapeutics in oncology, virology, and immunology.
Hypothetical Biological Evaluation and Signaling Pathways
Given the lack of specific biological data, a hypothetical workflow for the initial biological evaluation of this compound and its derivatives is presented below.
Hypothetical Signaling Pathway Involvement
Cyclopentane-containing molecules have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs).[1] A hypothetical scenario could involve a derivative of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate acting as a modulator of a GPCR signaling pathway. The diagram below illustrates a simplified, generic GPCR signaling cascade that could be a potential target class for derivatives of this compound.
Conclusion
Tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6) is a chemical entity with significant potential as a building block in medicinal chemistry. While specific biological data and detailed synthetic protocols for this compound are not extensively documented in public literature, the well-established roles of its cyclopentane and Boc-protected amino alcohol components in a wide range of therapeutic agents suggest that it is a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological activities and to explore its full potential in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
- 6. benthamdirect.com [benthamdirect.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-1-amino-1-cyclopentanemethanol Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Featuring a cyclopentyl scaffold, a primary alcohol, and a Boc-protected amine, this molecule offers a unique combination of rigidity and functionality for the synthesis of novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for facile deprotection under mild acidic conditions, making it an ideal intermediate for creating diverse molecular architectures.[1][2] Its structural features are of significant interest in the development of new therapeutic agents, particularly in the construction of peptide mimetics and conformationally constrained molecules. This guide provides a comprehensive overview of the synthesis of this compound, its derivatization, and the potential biological significance of the resulting compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 168540-07-6 | [3] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 108-112 °C | [3] |
| Boiling Point (Predicted) | 329.5 °C | [1] |
| Density (Predicted) | 1.07 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol) | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent amine, 1-aminocyclopentanemethanol, followed by the protection of the amino group with a Boc moiety.
Step 1: Synthesis of 1-Aminocyclopentanemethanol
The precursor, 1-aminocyclopentanemethanol, can be synthesized via the reduction of 1-aminocyclopentanecarboxylic acid.
Experimental Protocol: Synthesis of 1-Aminocyclopentanemethanol
-
Materials: 1-aminocyclopentanecarboxylic acid, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 1-aminocyclopentanecarboxylic acid to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-aminocyclopentanemethanol as a crude product, which can be purified by distillation or crystallization of its hydrochloride salt.
-
Step 2: N-Boc Protection of 1-Aminocyclopentanemethanol
The protection of the primary amine is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc₂O).[4][5]
Experimental Protocol: Synthesis of this compound [4][6]
-
Materials: 1-aminocyclopentanemethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized water, 1 M HCl (for work-up if TEA is used), Saturated aqueous NaCl solution (brine).
-
Procedure:
-
Dissolve 1-aminocyclopentanemethanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (2-3 equivalents), to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if TEA was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
-
Synthetic Workflow and Derivatization
This compound serves as a versatile starting material for the synthesis of more complex molecules. The primary alcohol can be derivatized through various reactions, while the Boc-protected amine can be deprotected to allow for further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
While specific derivatives of this compound with reported biological activity are not abundant in publicly accessible literature, the core scaffold is of significant interest in drug design. The cyclopentane ring provides a conformationally restricted framework, which can be advantageous for optimizing ligand-receptor interactions. The presence of both a protected amine and a hydroxyl group allows for its use as a scaffold for creating libraries of compounds for high-throughput screening.
The aminocyclopentanemethanol moiety can be found in molecules with potential therapeutic applications. For instance, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been synthesized and evaluated for their anticancer, antioxidant, and 11β-HSD inhibitory activities.[7] One of the synthesized compounds, 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), demonstrated a potent inhibitory effect on 11β-HSD1 with an IC₅₀ of 0.07 µM.[7]
The general workflow for incorporating this building block into a potential therapeutic agent could involve the following logical steps:
References
N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment. No specific toxicological data (e.g., LD50, LC50) for N-Boc-1-amino-1-cyclopentanemethanol was found in the available literature; therefore, this compound should be handled with the care due to a substance of unknown toxicity.
Introduction
This compound, a derivative of cyclopentanemethanol with a tert-butoxycarbonyl (Boc) protected amine, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications. Understanding the safety and handling requirements for this compound is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for proper storage, handling, and in the event of an accidental release.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 168540-07-6 | [1] |
| Molecular Formula | C11H21NO3 | |
| Molar Mass | 215.29 g/mol | |
| Appearance | Solid | |
| Melting Point | 108-112 °C | [1] |
| Boiling Point | 329.5 ± 11.0 °C (Predicted) | |
| Flash Point | 153.1 °C | |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents like dimethylformamide and dichloromethane. |
Hazard Identification and Classification
While comprehensive toxicological data is not available, this compound is classified as an irritant.[1] One source also indicates that it is very toxic to aquatic organisms.
Table 2: Hazard Classification
| Hazard | Classification | Reference |
| Acute Toxicity | No data available | |
| Skin Corrosion/Irritation | Irritating to skin (R38) | |
| Serious Eye Damage/Irritation | Irritating to eyes (R36) | |
| Respiratory Irritation | Irritating to the respiratory system (R37) | |
| Hazardous to the Aquatic Environment | Very toxic to aquatic organisms (R50) |
Experimental Protocols: Safe Handling Procedures
Given the irritant nature and potential aquatic toxicity of this compound, the following handling procedures are recommended. These protocols are based on general best practices for handling powdered chemical irritants and environmentally hazardous substances.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin Protection: A laboratory coat should be worn to prevent skin contact. For tasks with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.
General Handling
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
The logical workflow for handling this compound is illustrated in the following diagram:
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The decision-making process for responding to an exposure event is outlined below:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the spilled material. Wear appropriate PPE as described in Section 4.2.
-
Environmental Precautions: Prevent the spill from entering drains or waterways, as the material is reported to be very toxic to aquatic life.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Stability: While specific stability data is unavailable, Boc-protected amines are generally stable under basic and nucleophilic conditions but are labile to acidic conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Disposal Considerations
This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow this material to enter the environment.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its irritant properties and potential environmental toxicity. While comprehensive toxicological data is lacking, adherence to the safety protocols outlined in this guide, in conjunction with institutional safety procedures and a thorough risk assessment, will help to ensure its safe use in a laboratory setting. Researchers should always exercise caution and handle this compound as a substance with unknown long-term health effects.
References
The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within the pharmaceutical and peptide chemistry sectors, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in this endeavor, offering a robust and versatile tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily shield the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from engaging in undesired side reactions during a synthetic sequence.[1] The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction transforms the amine into a carbamate, which is significantly less reactive.[1][2]
A pivotal advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions required to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][2][3][4] This orthogonality is a critical feature that enables the selective deprotection of different amine groups within the same molecule, a cornerstone of complex multi-step syntheses, including solid-phase peptide synthesis (SPPS).[4][5]
Mechanism of Action: Protection and Deprotection
Boc Protection of Amines
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[6][7] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine and the liberation of a tert-butyl carbonate leaving group.[7][8] This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which then abstracts a proton from the protonated amine to yield tert-butanol.[7][8][9] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6] The reaction can be performed with or without a base; however, the presence of a mild base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[4]
Mechanism of amine protection using Boc anhydride.
Boc Deprotection: Acid-Catalyzed Removal
The removal of the Boc group is most commonly achieved under acidic conditions.[10][11] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][11][12] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[9][12][13] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and the free amine.[9][12][13] The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[13] A potential side reaction involves the tert-butyl cation alkylating other nucleophiles, which can be mitigated by the use of scavengers such as anisole or thioanisole.[13][14]
Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions can be influenced by various factors, including the substrate, solvent, temperature, and reagents used. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Conditions and Yields for Boc Protection of Amines
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzylamine | (Boc)₂O | TEA | CH₂Cl₂ | 2 | RT | >95 | [2] |
| Aniline | (Boc)₂O | DMAP | CH₃CN | 1 | RT | 98 | [14] |
| Glycine methyl ester | (Boc)₂O | NaHCO₃ | Dioxane/H₂O | 4 | RT | 92 | [15] |
| Various amines | (Boc)₂O | None | Water-acetone | 0.1-0.2 | RT | 90-98 | [15] |
Table 2: Comparative Data for Acidic Boc Deprotection
| Boc-Protected Amine | Acidic Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| N-Boc-benzylamine | 25% TFA/DCM | DCM | 30 min | RT | >98 | [10] |
| N-Boc-aniline | 4M HCl in Dioxane | Dioxane | 1-2 h | RT | 95 | [11] |
| N-Boc-phenylalanine | 3M HCl in EtOAc | Ethyl Acetate | 30 min | RT | ~100 | [14] |
| N-Boc-imidazole | TFE | TFE | 30 min | 120 | 100 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard method for the Boc protection of a primary amine using Boc anhydride and a base.
Experimental workflow for Boc protection of an amine.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Triethylamine (TEA) (1.1 - 1.5 equiv) or another suitable base
-
Anhydrous dichloromethane (DCM) or another appropriate solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine substrate and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-12 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2]
-
Filter the solution and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group using a solution of TFA in dichloromethane.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
To the stirred solution, add a solution of 25% TFA in DCM. The reaction is typically fast, often completing within 30 minutes to a few hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[11]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]
Applications in Drug Development and Peptide Synthesis
The Boc protecting group is of paramount importance in the synthesis of peptides and complex drug molecules. In solid-phase peptide synthesis (SPPS), the Boc strategy involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain attached to a solid support.[5] The acid-labile nature of the Boc group allows for its selective removal at each cycle without affecting the more acid-stable side-chain protecting groups.[17]
While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of long or complex peptides and in large-scale production where its process maturity is an advantage.[5][]
Conclusion
The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist.[1][2] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its application, as detailed in this guide, is essential for the successful design and execution of complex synthetic strategies, ultimately enabling the creation of novel therapeutics and research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of N-Boc-1-amino-1-cyclopentanemethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of N-Boc-1-amino-1-cyclopentanemethanol. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for solubility determination, qualitative solubility information, and contextual data based on structurally similar compounds.
Introduction to this compound
This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a Boc-protected amine and a primary alcohol on a cyclopentyl scaffold, imparts a unique solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions and ensuring reproducibility.
Physicochemical Properties
| Property | Value |
| CAS Number | 168540-07-6[1] |
| Molecular Formula | C₁₂H₂₃NO₃[2] |
| Molecular Weight | 229.32 g/mol |
| Appearance | Colorless liquid[2] |
| Predicted pKa | 12.12 ± 0.20[2] |
Solubility Data
Direct quantitative solubility data for this compound is not widely available in scientific literature. However, qualitative assessments and the solubility of analogous structures provide valuable insights.
Qualitative Solubility of this compound
The available information indicates that this compound exhibits good solubility in common polar aprotic and protic organic solvents.
| Solvent | Chemical Class | Qualitative Solubility | Source(s) |
| Dichloromethane (DCM) | Chlorinated | Soluble | [2] |
| Dimethylformamide (DMF) | Amide | Soluble | [2] |
| Water | Protic | Insoluble | [2] |
General Solubility of Boc-Protected Amino Alcohols
Boc-protected amino alcohols generally exhibit solubility in a range of common organic solvents used in peptide synthesis and medicinal chemistry. Their solubility is dictated by the balance between the nonpolar Boc group and the polar alcohol and carbamate functionalities.
-
High Solubility is often observed in: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Methanol, Ethanol, Isopropanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).
-
Low Solubility is typically found in: Nonpolar solvents such as Hexanes, Heptane, and Cyclohexane.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvent(s) of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or FID)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid after the equilibration period is essential to ensure saturation.
-
Record the initial mass of the solid added.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Gravimetric Analysis (for non-volatile solutes in volatile solvents):
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.
-
The mass of the dissolved solid can be determined by the difference in weight.
-
-
Chromatographic Analysis (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
From Gravimetric Analysis:
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)
-
-
From Chromatographic Analysis:
-
Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a solid in a liquid solvent.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics suggest good solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocol provided in this guide offers a robust method to determine its solubility in solvents relevant to their specific applications. This data is crucial for the successful design of synthetic routes, purification strategies, and the formulation of final products.
References
N-Boc-1-amino-1-cyclopentanemethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in the development of novel therapeutics.
Core Compound Data
This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures.[1] The Boc group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [4] |
| CAS Number | 168540-07-6 | [4][5] |
| Melting Point | 108-112 °C | [4][6] |
| Appearance | White solid / Colorless liquid | [4] |
| Solubility | Soluble in organic solvents like dimethylformamide and dichloromethane; insoluble in water. | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This protocol describes the N-Boc protection of 1-amino-1-cyclopentanemethanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
1-amino-1-cyclopentanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude this compound.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a common and effective method.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate)
-
"Poor" solvent (e.g., hexane)
-
Erlenmeyer flask
-
Heating plate
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.
-
Inducing Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.4 ppm.[7] Other key signals include those corresponding to the protons of the cyclopentane ring and the hydroxymethyl group.
¹³C NMR Spectroscopy:
-
Analysis: The ¹³C NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbon of the carbamate, confirming the successful installation of the protecting group.[7]
Logical Workflow and Diagrams
The synthesis and purification of this compound can be represented as a logical workflow.
References
- 1. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 168540-07-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-1-amino-1-cyclopentanemethanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with Cyclopentane Scaffolds
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry for the development of novel therapeutics with improved pharmacological properties. N-Boc-1-amino-1-cyclopentanemethanol is a non-canonical, cyclic amino alcohol that serves as a versatile building block for creating peptidomimetics. Its rigid cyclopentane core introduces conformational constraints into the peptide backbone. This structural rigidity can lead to peptides with enhanced proteolytic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.
As an amino alcohol, this compound is particularly useful for synthesizing C-terminal peptide alcohols. Peptide alcohols are valuable as precursors to peptide aldehydes, which are potent protease inhibitors, and many exhibit biological activity in their own right. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is compatible with standard Boc-based solid-phase peptide synthesis (SPPS) workflows, allowing for its strategic incorporation as the C-terminal residue.
These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences, detailing the synthetic protocols, expected quantitative outcomes, and a workflow for the subsequent screening of the resulting peptidomimetics.
Physicochemical and Handling Information
Proper handling and understanding of the physicochemical properties of this compound are crucial for its successful application in peptide synthesis.
| Property | Value | Notes |
| Synonyms | tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate | |
| CAS Number | 174889-22-6 | |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| Appearance | White to off-white solid | |
| Purity (Typical) | ≥97% | Purity should be confirmed by HPLC before use. |
| Solubility | Soluble in DMF, DCM, and Methanol | Insoluble in water. |
| Storage Conditions | 2-8°C | Store in a cool, dry place. Keep container tightly sealed. |
| Reaction Suitability | Boc Solid-Phase Peptide Synthesis | Primarily for C-terminal modification to produce peptide alcohols. |
Experimental Protocols
The following protocols detail the methodology for incorporating this compound as the C-terminal residue in a solid-phase peptide synthesis workflow. This is achieved by first loading the amino alcohol onto a 2-chlorotrityl chloride resin, followed by standard Boc-SPPS cycles for peptide chain elongation.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride (2-CTC) resin is ideal for this application as it allows for the attachment of the amino alcohol through its hydroxyl group and subsequent cleavage of the final peptide alcohol under mild acidic conditions, which preserves the integrity of the molecule.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, typical loading: 1.0-1.6 mmol/g)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes with gentle agitation.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 eq. relative to the resin substitution) in anhydrous DCM.
-
Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.5 eq. relative to the amino alcohol) to the slurry.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving the amino alcohol from a small sample of resin and analyzing the concentration of the cleaved product.
Caption: Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Peptide Chain Elongation (Boc-SPPS Cycle)
This protocol describes a single coupling cycle for adding a Boc-protected amino acid to the resin-bound this compound.
Materials:
-
Loaded resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Isopropyl alcohol (IPA)
Procedure (for each coupling cycle):
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x).
-
-
Neutralization:
-
Wash the resin with Isopropyl alcohol (IPA) (2x) to shrink the resin and remove trapped acid.
-
Wash again with DCM (3x).
-
Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (3 eq. relative to resin loading) with a coupling reagent such as HBTU (2.9 eq.) in the presence of DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 1-4 for each amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide alcohol from the 2-CTC resin.
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage cocktail: 20% Trifluoroethanol (TFE) in DCM or 1% TFA in DCM
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Cleavage Reaction: Suspend the dried resin in the mild cleavage cocktail (10-20 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to collect the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the crude peptide alcohol under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Expected Outcomes
The successful synthesis of peptides containing this compound depends on careful optimization of reaction conditions. The following table provides representative data and expected outcomes for the synthesis.
| Parameter | Typical Value / Range | Notes |
| Resin Type | 2-Chlorotrityl Chloride | Recommended for mild cleavage conditions to obtain the final peptide alcohol. |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides. |
| Amino Acid / Coupling Reagent Excess | 3 - 5 equivalents | A higher excess may be required for sterically hindered couplings. |
| Coupling Reagent | HATU / DIPEA | Potent coupling reagents are recommended to overcome potential steric hindrance. |
| Coupling Time | 1 - 4 hours | Reaction completion should be monitored by a Kaiser test. Double coupling may be necessary. |
| Coupling Efficiency (per step) | >98% | May be lower for the first amino acid coupled to the cyclopentanemethanol moiety due to steric bulk. |
| Overall Crude Product Yield | 50 - 75% | Highly dependent on the length and sequence of the final molecule. |
| Crude Product Purity (by RP-HPLC) | 60 - 85% | Purification is typically required to achieve higher purity. |
Application Workflow: Design and Screening of Peptidomimetic Enzyme Inhibitors
Peptides incorporating this compound can be designed as peptidomimetics to target specific enzymes, such as proteases. The constrained cyclopentane ring can mimic the transition state of a substrate, leading to potent inhibition. The following workflow illustrates the process from peptide design to biological evaluation.
Application Notes and Protocols: N-Boc-1-amino-1-cyclopentanemethanol as a Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable chiral building block for drug discovery, offering a unique combination of a stereodefined aminocyclopentane core and a primary alcohol. The cyclopentyl scaffold provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. The presence of both a Boc-protected amine and a hydroxyl group allows for sequential and regioselective functionalization, making it a versatile synthon for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential kinase inhibitor, a class of drugs frequently targeted in oncology and immunology.
Core Applications in Medicinal Chemistry
The structural features of this compound make it an attractive building block for various therapeutic areas:
-
Oncology: As a component of kinase inhibitors, the cyclopentyl moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to potency and selectivity.
-
Antiviral Agents: The chiral aminocyclopentanol core is found in several nucleoside and non-nucleoside reverse transcriptase inhibitors, where it mimics the ribose sugar of natural nucleosides.
-
Neuroscience: The rigid cyclopentane ring can be used to control the conformation of ligands targeting G-protein coupled receptors (GPCRs) and ion channels.
Data Presentation: Synthesis of a Hypothetical Kinase Inhibitor
The following table summarizes the quantitative data for a plausible synthetic route to a hypothetical kinase inhibitor incorporating the this compound building block.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (%) |
| 1 | Oxidation | This compound | N-Boc-1-aminocyclopentane-1-carbaldehyde | Dess-Martin periodinane, CH₂Cl₂, rt, 2h | 92 | >98 | >99 |
| 2 | Wittig Reaction | N-Boc-1-aminocyclopentane-1-carbaldehyde | (E)-tert-butyl (1-(3-(dimethylamino)acryloyl)cyclopentyl)carbamate | (Dimethylamino)methyl)triphenylphosphonium bromide, NaH, THF, 0 °C to rt, 12h | 78 | >95 | >99 |
| 3 | Cyclocondensation | (E)-tert-butyl (1-(3-(dimethylamino)acryloyl)cyclopentyl)carbamate | tert-butyl (1-(2-oxo-1,2-dihydropyridin-4-yl)cyclopentyl)carbamate | Guanidine hydrochloride, NaOEt, EtOH, reflux, 24h | 65 | >98 | >99 |
| 4 | N-Arylation | tert-butyl (1-(2-oxo-1,2-dihydropyridin-4-yl)cyclopentyl)carbamate | tert-butyl (1-(1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-4-yl)cyclopentyl)carbamate | 4-chlorophenylboronic acid, Cu(OAc)₂, pyridine, CH₂Cl₂, rt, 48h | 75 | >97 | >99 |
| 5 | Boc Deprotection | tert-butyl (1-(1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-4-yl)cyclopentyl)carbamate | 4-(1-aminocyclopentyl)-1-(4-chlorophenyl)pyridin-2(1H)-one | 4M HCl in 1,4-dioxane, rt, 4h | 95 | >99 | >99 |
| 6 | Amide Coupling | 4-(1-aminocyclopentyl)-1-(4-chlorophenyl)pyridin-2(1H)-one | N-(1-(1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-4-yl)cyclopentyl)acrylamide (Hypothetical Kinase Inhibitor) | Acryloyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt, 2h | 88 | >99 | >99 |
Experimental Protocols
Step 1: Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in CH₂Cl₂.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-1-aminocyclopentane-1-carbaldehyde.
-
Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 5: Boc Deprotection
Materials:
-
tert-butyl (1-(1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-4-yl)cyclopentyl)carbamate (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired amine.
-
Filter the solid and wash with cold diethyl ether to obtain the pure product.
Step 6: Amide Coupling
Materials:
-
4-(1-aminocyclopentyl)-1-(4-chlorophenyl)pyridin-2(1H)-one hydrochloride (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the amine hydrochloride salt in CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine and stir for 10 minutes.
-
Add acryloyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, dilute with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, CH₂Cl₂:methanol gradient) to yield the final hypothetical kinase inhibitor.
Visualizations
Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.
Caption: Simplified kinase signaling pathway and the point of inhibition.
Experimental procedures for Boc deprotection of N-Boc-1-amino-1-cyclopentanemethanol
Application Notes: Boc Deprotection of N-Boc-1-amino-1-cyclopentanemethanol
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its popularity stems from its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of this compound is a critical step to liberate the primary amine, (1-amino-1-cyclopentyl)methanol, a valuable building block for further synthetic transformations. These application notes provide detailed protocols for common and effective methods for this deprotection, along with comparative data to guide researchers in selecting the optimal conditions for their specific needs.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds via a four-step mechanism.[1][2] Initially, the carbonyl oxygen of the Boc group is protonated by a strong acid. This protonation renders the carbamate unstable, leading to its fragmentation into a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide. The resulting free amine is then protonated by the acid to form the corresponding amine salt.[1]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection method often depends on the substrate's sensitivity to acid, desired product form (free amine vs. salt), and scalability. The following table summarizes quantitative data for common acidic deprotection methods applicable to this compound, providing a clear comparison of their effectiveness.
| Reagent(s) | Solvent(s) | Reaction Time | Temperature | Yield (%) | Notes |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 2 hours | Room Temp (20°C) | ~95% | Product precipitates as the hydrochloride salt, simplifying isolation.[3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 18 hours | 0°C to Room Temp | 87-97% | A common and effective method; TFA is volatile and corrosive.[1][4] |
| p-Toluenesulfonic Acid (p-TsOH) | 1,2-Dimethoxyethane (DME) | 2 hours | 40°C | 91-98% | A solid, non-volatile acid, offering a safer alternative to TFA or HCl gas.[5] |
| Oxalyl Chloride / Methanol | Methanol | 1 - 4 hours | Room Temp | up to 90% | A mild method involving the in situ generation of HCl.[6] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Varies | Varies | High | An environmentally benign and selective reagent.[7][8] |
| Solvent-Free (p-TsOH) | Neat | 10 minutes | Room Temp | Quantitative | A green, mechanochemical method using ball milling.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound.
Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane
This protocol is a high-yield method that results in the precipitation of the product as its hydrochloride salt, which can be easily isolated by filtration.[3]
Materials:
-
This compound
-
1,4-Dioxane
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Acetonitrile (for precipitation/washing)
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (e.g., 5 equivalents).[3]
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for approximately 2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Precipitation: Upon completion, add acetonitrile to the reaction mixture to precipitate the (1-amino-1-cyclopentyl)methanol hydrochloride salt.[3]
-
Isolation: Collect the resulting white solid by suction filtration.
-
Washing: Wash the filter cake with additional acetonitrile to remove residual impurities.[3]
-
Drying: Dry the product under vacuum to yield the pure hydrochloride salt.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and robust method for Boc deprotection.[1] The work-up can be adjusted to isolate either the amine TFA salt or the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (for free amine isolation)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and separatory funnel
Procedure:
-
Dissolution: Dissolve the this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution. A 1:1 mixture of TFA:DCM (v/v) is often effective.[1][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up (for Amine TFA Salt): Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting crude product can be used directly or purified.[2]
-
Work-up (for Free Amine): a. Concentrate the reaction mixture in vacuo. b. Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate). c. Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases, followed by a wash with brine.[4] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the free amine.
Visualizations
Caption: A typical experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. fulir.irb.hr [fulir.irb.hr]
Application of N-Boc-1-amino-1-cyclopentanemethanol in Medicinal Chemistry: A Versatile Building Block for Bioactive Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected amine and a primary alcohol on a cyclopentane scaffold, offers a versatile platform for the synthesis of a variety of complex molecules. The carbocyclic nature of the cyclopentane ring provides metabolic stability by replacing the labile glycosidic bond of natural nucleosides, making it an attractive scaffold for the development of antiviral and antineoplastic agents. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthetic modifications, ensuring the selective reaction of the amino and hydroxyl functionalities.
This document provides detailed application notes on the use of this compound in the synthesis of carbocyclic nucleoside analogues, supported by experimental protocols and biological activity data.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this compound and its derivatives is in the synthesis of carbocyclic nucleoside analogues. These compounds are designed to mimic natural nucleosides but possess enhanced stability against enzymatic degradation. The cyclopentane ring acts as a stable isostere of the ribose or deoxyribose sugar moiety found in natural nucleosides.
The synthetic strategy generally involves the functionalization of the hydroxyl group of this compound, followed by deprotection of the amine and subsequent coupling with a heterocyclic base to form the final nucleoside analogue.
Data Presentation
Carbocyclic nucleoside analogues synthesized from cyclopentane precursors have shown biological activity. For instance, certain carbocyclic nucleosides containing adenine, hypoxanthine, 8-azahypoxanthine, uracil, and 5-iodouracil bases have been synthesized and evaluated for their biological effects. While many of these compounds did not show significant antiviral activity, two of them demonstrated weak cytostatic activity against several tumor cell lines.[1]
Table 1: Cytostatic Activity of Selected Carbocyclic Nucleoside Analogues
| Compound Reference | Cell Line | Activity |
| Analogue 1 | Murine Leukemia (L1210) | Weak Cytostatic |
| Analogue 1 | Human T-lymphocyte (Molt4/C8) | Weak Cytostatic |
| Analogue 1 | Human cervix carcinoma (HeLa) | Weak Cytostatic |
| Analogue 2 | Murine Leukemia (L1210) | Weak Cytostatic |
| Analogue 2 | Human T-lymphocyte (Molt4/C8) | Weak Cytostatic |
| Analogue 2 | Human cervix carcinoma (HeLa) | Weak Cytostatic |
Data sourced from a study on carbocyclic nucleosides containing a cyclopentyl ring.[1] The exact structures of "Analogue 1" and "Analogue 2" are detailed in the source publication.
Experimental Protocols
The following are representative protocols for key transformations involving this compound and its derivatives in the synthesis of carbocyclic nucleoside analogues.
Protocol 1: Mesylation of this compound
This protocol describes the activation of the primary alcohol for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mesylated product.
Protocol 2: Boc Deprotection of the Amino Group
This protocol describes the removal of the Boc protecting group to liberate the free amine for coupling with a heterocyclic base.
Materials:
-
Boc-protected cyclopentane derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl ether
Procedure:
-
Dissolve the Boc-protected cyclopentane derivative (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the flask at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired product.
Mandatory Visualization
Mechanism of Action of Carbocyclic Nucleoside Analogues
The following diagram illustrates the general mechanism of action for antiviral carbocyclic nucleoside analogues. These analogues act as competitive inhibitors of viral polymerases, leading to chain termination upon incorporation into the growing viral DNA or RNA strand.
Caption: General mechanism of antiviral carbocyclic nucleosides.
Experimental Workflow for Synthesis of a Carbocyclic Nucleoside Analogue
The following diagram outlines a typical synthetic workflow for the preparation of a carbocyclic nucleoside analogue starting from this compound.
Caption: Synthetic workflow for carbocyclic nucleoside analogues.
References
Functionalization of N-Boc-1-amino-1-cyclopentanemethanol: A Step-by-Step Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of N-Boc-1-amino-1-cyclopentanemethanol, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined below cover key transformations of the primary alcohol, including oxidation to the aldehyde, esterification, and etherification. These methods are foundational for the synthesis of novel derivatives for applications in drug discovery and development.
Introduction
This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a bifunctional organic molecule featuring a Boc-protected amine and a primary alcohol on a cyclopentyl scaffold.[1] This unique structure allows for selective chemical modifications at the hydroxyl group while the amine remains protected, making it a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents.[2] The cyclopentyl moiety provides conformational rigidity, a desirable feature in the design of bioactive compounds.
Core Functionalization Reactions
The primary alcohol of this compound is amenable to a variety of chemical transformations. This guide details three common and useful functionalization reactions:
-
Oxidation to Aldehyde: Conversion of the primary alcohol to an aldehyde provides a key electrophilic handle for subsequent carbon-carbon bond-forming reactions.
-
Esterification: Formation of an ester linkage allows for the introduction of a wide range of substituents, modulating the physicochemical properties of the parent molecule.
-
Etherification: Synthesis of ethers introduces stable linkages and can be used to incorporate diverse functional groups.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the functionalization of this compound. All quantitative data is summarized for clarity.
Oxidation to N-Boc-1-amino-1-cyclopentanecarbaldehyde
The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, often proceeding with high yields and short reaction times under neutral pH conditions.
Experimental Workflow:
Figure 1: General workflow for the Dess-Martin Oxidation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-1-amino-1-cyclopentanecarbaldehyde.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
Esterification to (1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Workflow:
Figure 2: General workflow for the Steglich Esterification of this compound.
Protocol:
-
To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.
-
Wash the filtrate sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ester.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzoic Acid, DCC, DMAP |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
Etherification to tert-butyl (1-((benzyloxy)methyl)cyclopentyl)carbamate
The Williamson ether synthesis is a classical method for the formation of ethers. It involves the deprotonation of an alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Workflow:
Figure 3: General workflow for the Williamson Ether Synthesis with this compound.
Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to reflux if the reaction is sluggish. Monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired benzyl ether.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydride, Benzyl Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Signaling Pathways and Logical Relationships
The functionalized derivatives of this compound are often designed as building blocks for inhibitors of various biological targets. For instance, the introduction of specific functionalities can lead to compounds that interact with enzyme active sites or protein-protein interfaces. The following diagram illustrates a hypothetical logical relationship in a drug discovery context.
Figure 4: Logical workflow for the synthesis of bioactive compounds from this compound.
Conclusion
The protocols described in these application notes provide a robust foundation for the functionalization of this compound. By employing these methods, researchers can efficiently synthesize a diverse library of derivatives for evaluation in various drug discovery and development programs. The versatility of this building block, coupled with the reliable synthetic transformations outlined, makes it a powerful tool in the arsenal of the medicinal chemist.
References
The Strategic Application of N-Boc-1-amino-1-cyclopentanemethanol in the Synthesis of Spirocyclic Heterocycles
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds with three-dimensional complexity is ever-increasing. N-Boc-1-amino-1-cyclopentanemethanol has emerged as a valuable building block for the synthesis of spirocyclic heterocyclic compounds, offering a rigid and structurally diverse core for the development of new therapeutic agents. This application note details the synthesis of a key spiro-oxazolidinone derivative, highlighting the utility of this compound as a precursor in the generation of complex molecular architectures.
Spiro-heterocycles are of significant interest to researchers and drug development professionals due to their unique topographical features, which can lead to enhanced target specificity and improved pharmacokinetic profiles. The cyclopentyl moiety of this compound provides a rigid spirocyclic anchor, while the protected amino alcohol functionality allows for versatile chemical transformations into various heterocyclic systems.
One of the most direct and efficient applications of this compound is its conversion into spiro-oxazolidinones. These heterocycles are privileged structures in medicinal chemistry, found in a number of approved drugs and clinical candidates. The synthesis of tert-butyl 2-oxo-1-oxa-3-azaspiro[4.4]nonane-3-carboxylate provides a clear and reproducible example of this transformation.
Reaction Scheme: Synthesis of a Spiro-Oxazolidinone
The intramolecular cyclization of this compound to form the corresponding spiro-oxazolidinone is a key transformation. This is typically achieved by treating the amino alcohol with a phosgene equivalent, such as triphosgene, in the presence of a base. The reaction proceeds via the formation of a chloroformate intermediate, which then undergoes intramolecular cyclization to yield the desired spirocyclic product.
Application Notes and Protocols for Coupling Reactions with N-Boc-1-amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected primary amine and a primary alcohol on a cyclopentyl scaffold, offers a versatile platform for the synthesis of novel small molecules, peptidomimetics, and complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butoxycarbonyl) protecting group ensures chemoselectivity during synthetic transformations, allowing for the selective reaction of the hydroxyl group or the subsequent deprotection and functionalization of the amino group. This document provides detailed protocols for the efficient coupling of this compound with carboxylic acids to form stable amide bonds, a fundamental transformation in the elaboration of this scaffold.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The selection often depends on the steric hindrance of the coupling partners, the presence of sensitive functional groups, and the desired reaction conditions. Below is a summary of commonly used coupling reagents and their general performance in amide formation with N-Boc protected amines. While specific data for this compound is not extensively published, the following table provides representative data for amide bond formation with similar substrates.
| Coupling Reagent/Method | Activating Agent(s) | Base | Typical Solvent(s) | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Uronium/Aminium Salts | HATU | DIPEA | DMF, CH₂Cl₂ | 1-4 hours | Room Temperature | >90 | Advantages: High efficiency, fast reactions, low racemization. Disadvantages: Higher cost.[1][2] |
| HBTU | DIPEA, Et₃N | DMF, CH₂Cl₂ | 1-12 hours | Room Temperature | 85-95 | Advantages: Reliable and widely used. Disadvantages: Can be less effective for sterically hindered amines. | |
| Phosphonium Salts | PyBOP | DIPEA | DMF, CH₂Cl₂ | 2-12 hours | Room Temperature | 85-95 | Advantages: Good for hindered couplings. Disadvantages: Byproducts can sometimes complicate purification. |
| Carbodiimides | EDC, HOBt | DIPEA | CH₃CN, DMF, CH₂Cl₂ | 12-24 hours | 0 to Room Temperature | 70-95 | Advantages: Cost-effective, water-soluble byproducts (EDC). Disadvantages: Slower reaction times, potential for side reactions without additives.[3][4] |
| DCC, DMAP (cat.) | - | CH₂Cl₂ | 12-24 hours | 0 to Room Temperature | 70-90 | Advantages: High activation efficiency. Disadvantages: Insoluble dicyclohexylurea (DCU) byproduct requires filtration.[5] |
Note: Yields are typical and can vary depending on the specific carboxylic acid and reaction conditions employed.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of a generic carboxylic acid with this compound.
Protocol 1: Amide Coupling using HATU
This protocol utilizes the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or CH₂Cl₂.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.05 equivalents) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol employs the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) to facilitate the amide bond formation and suppress side reactions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Anhydrous Acetonitrile (CH₃CN) or DMF
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous CH₃CN or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add EDC hydrochloride (1.2 equivalents) in one portion. Then, add DIPEA (2.0 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the amide coupling of this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation, a key application for derivatives of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
N-Boc-1-amino-1-cyclopentanemethanol: A Versatile Precursor for the Synthesis of Novel Amino Alcohols in Drug Discovery
For Immediate Release
[City, State] – December 24, 2025 – N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional building block for the synthesis of novel amino alcohols, a class of compounds with significant potential in medicinal chemistry and drug development. The presence of a Boc-protected amine and a primary alcohol on a cyclopentane scaffold provides a versatile platform for the creation of diverse molecular architectures. This application note details protocols for the derivatization of this precursor into novel N-substituted and O-substituted amino alcohols and discusses their potential applications.
Introduction
Amino alcohols are privileged structural motifs found in a wide range of biologically active compounds, including pharmaceuticals, natural products, and chiral ligands. The cyclopentane ring system offers a degree of conformational rigidity that can be advantageous in drug design for optimizing binding to biological targets. This compound serves as an excellent starting material for generating libraries of novel amino alcohols for screening in drug discovery programs. The Boc protecting group allows for selective manipulation of the hydroxyl group, while its facile removal unmasks the amine for further functionalization.
Data Presentation
Table 1: Synthesis of N-Substituted 1-Aminocyclopentanemethanol Derivatives via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 12-24 | 85-95 | [1] |
| 2 | Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 12-24 | 80-90 | [1] |
| 3 | Acetone | Benzylamine-borane | Methanol | 24 | ~80 | [2] |
| 4 | 4-Fluorobenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 18 | 70-85 | General Protocol |
| 5 | Pyridine-4-carboxaldehyde | Sodium borohydride | Methanol | 24 | 65-80 | General Protocol |
Yields are representative and may vary based on specific reaction conditions and scale.
Table 2: Synthesis of O-Alkylated this compound Derivatives
| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Sodium hydride | Tetrahydrofuran | 6-12 | 70-85 | General Protocol |
| 2 | Methyl iodide | Sodium hydride | Tetrahydrofuran | 4-8 | 75-90 | General Protocol |
| 3 | Ethyl bromoacetate | Potassium carbonate | Acetonitrile | 12-24 | 60-75 | General Protocol |
Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a prerequisite for the derivatization of the primary amine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of 1-amino-1-cyclopentanemethanol.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine salt.
Protocol 2: Synthesis of N-Substituted Derivatives via Reductive Amination
This protocol describes the N-alkylation or N-arylation of the deprotected 1-amino-1-cyclopentanemethanol.[1]
Materials:
-
1-Amino-1-cyclopentanemethanol hydrochloride
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (1.0 eq.)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add 1-amino-1-cyclopentanemethanol hydrochloride and dissolve it in anhydrous DCE.
-
Add the corresponding aldehyde or ketone, followed by glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[1]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of O-Alkylated Derivatives
This protocol details the alkylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Green Chemistry Approaches to the Synthesis of N-Boc-1-amino-1-cyclopentanemethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The traditional synthesis of this intermediate often involves multi-step procedures that may utilize hazardous reagents and solvents, contributing to environmental concerns. This document outlines greener synthetic alternatives for the preparation of this compound, focusing on methods that reduce waste, improve safety, and enhance efficiency. Detailed protocols for both a traditional approach and greener alternatives are provided, along with a comparative analysis of their key metrics.
Synthetic Overview
The synthesis of this compound is typically achieved through a two-step process starting from 1-aminocyclopentanecarboxylic acid:
-
N-Boc Protection: The amino group of 1-aminocyclopentanecarboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group.
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of the N-Boc protected intermediate is reduced to a primary alcohol.
This document will detail both conventional and green chemistry approaches for each of these critical steps.
Core Synthetic Pathways
Caption: Overall synthetic strategy for this compound.
Step 1: N-Boc Protection of 1-Aminocyclopentanecarboxylic Acid
Traditional Protocol: Di-tert-butyl dicarbonate with Sodium Hydroxide in a Mixed Solvent System
This widely used method is effective but often requires organic co-solvents and a strong base.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium hydroxide (1.1 eq.) to the solution and stir until fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid.
Green Chemistry Approach 1: Solvent-Free N-Boc Protection using a Heterogeneous Catalyst
This approach eliminates the need for organic solvents during the reaction, simplifying the work-up and reducing solvent waste.
Experimental Protocol:
-
Reactant Mixture: In a flask, combine 1-aminocyclopentanecarboxylic acid (1.0 eq.) and di-tert-butyl dicarbonate (1.05 eq.).
-
Catalyst Addition: Add a catalytic amount of Amberlite-IR 120 resin (15% w/w).
-
Reaction: Stir the solvent-free mixture at room temperature for 1-3 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.
-
Catalyst Removal: Filter the mixture to recover the Amberlite-IR 120 catalyst, which can be washed, dried, and reused.
-
Purification: Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum to obtain the N-Boc-1-aminocyclopentanecarboxylic acid.
Green Chemistry Approach 2: N-Boc Protection in Water
Utilizing water as the reaction solvent is a significant improvement in terms of environmental impact and safety.
Experimental Protocol:
-
Suspension: Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq.) in water.
-
Base Addition: Add sodium bicarbonate (2.0 eq.) to the suspension.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq.) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Work-up: After the reaction is complete, wash the aqueous mixture with a nonpolar organic solvent like hexane to remove any excess (Boc)₂O.
-
Acidification: Acidify the aqueous layer to pH 2-3 with a solid acid like citric acid or with cold 1N HCl.
-
Isolation: The product, N-Boc-1-aminocyclopentanecarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Comparison of N-Boc Protection Methods
| Parameter | Traditional Method | Green Method 1 (Solvent-Free) | Green Method 2 (Water) |
| Solvent | 1,4-Dioxane/Water | None (during reaction) | Water |
| Catalyst/Base | Sodium Hydroxide | Amberlite-IR 120 (Reusable) | Sodium Bicarbonate |
| Reaction Time | 12-16 hours | 1-3 minutes | 4-6 hours |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |
| Typical Yield | ~85-95% | >95% | ~90-98% |
| Work-up | Liquid-liquid extraction | Filtration and evaporation | Filtration |
| Green Aspects | Use of hazardous solvent | Solvent-free, reusable catalyst | Use of benign solvent |
Step 2: Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid
Traditional Protocol: Mixed Anhydride Method with Sodium Borohydride
This is a common and effective method for the reduction of N-protected amino acids.
Experimental Protocol:
-
Dissolution: Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to -15 °C and add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.), maintaining the temperature below -10 °C. Stir for 15 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq.) in water and cool to 0 °C. Add the mixed anhydride solution dropwise to the NaBH₄ solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the careful addition of 1N HCl until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Green Chemistry Approach 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a milder and often more selective alternative to metal hydrides, using a safe hydrogen donor.
Experimental Protocol:
-
Esterification (if starting from acid): Convert N-Boc-1-aminocyclopentanecarboxylic acid to its methyl or ethyl ester using a standard green esterification method (e.g., using a catalytic amount of acid and the corresponding alcohol).
-
Reaction Setup: In a flask, dissolve the N-Boc-1-aminocyclopentanecarboxylate ester (1.0 eq.) in a green solvent such as ethanol or isopropanol.
-
Catalyst and Donor Addition: Add a palladium on carbon catalyst (Pd/C, 5-10 mol%) and a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 eq.) or formic acid.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC.
-
Catalyst Removal: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst. The catalyst can potentially be recovered and reused.
-
Work-up: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain this compound.
Green Chemistry Approach 2: Reduction with Sodium Borohydride and Iodine
This method generates diborane in situ, which is a powerful reducing agent, from more stable and easier to handle precursors.[1]
Experimental Protocol:
-
Dissolution: Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 eq.) in anhydrous THF.
-
Borohydride Addition: Add sodium borohydride (2.0-3.0 eq.) to the solution.
-
Iodine Addition: Cool the mixture to 0 °C and slowly add a solution of iodine (I₂, 1.0 eq.) in THF dropwise. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1N HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product, which can be purified by chromatography.
Data Presentation: Comparison of Reduction Methods
| Parameter | Traditional Method (Mixed Anhydride) | Green Method 1 (Transfer Hydrogenation) | Green Method 2 (NaBH₄/I₂) |
| Reducing Agent | NaBH₄ | Pd/C, Ammonium Formate | NaBH₄/I₂ (in situ Diborane) |
| Solvent | THF/Water | Ethanol or Isopropanol | THF |
| Byproducts | Ethyl carbonate, Borate salts | N₂, CO₂, Water | Borate salts, Sodium Iodide |
| Temperature | -15 °C to Room Temp. | Reflux (60-80 °C) | 0 °C to Room Temp. |
| Typical Yield | ~80-90% | ~70-85% | ~80-95% |
| Safety Concerns | Use of pyrophoric ethyl chloroformate | Flammable solvents, Hydrogen (if used directly) | Hydrogen evolution during reaction |
| Green Aspects | - | Avoids metal hydrides, potential catalyst reuse | In situ generation of reducing agent |
Experimental Workflows
Workflow for Traditional Synthesis
Caption: Workflow for the traditional synthesis of this compound.
Workflow for Greener Synthesis
Caption: Workflow for a greener synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through various routes, with significant opportunities for the implementation of green chemistry principles. The adoption of solvent-free or water-based N-Boc protection, coupled with milder reduction techniques such as catalytic transfer hydrogenation or the in situ generation of reducing agents, can lead to more sustainable and efficient synthetic processes. These greener alternatives not only minimize environmental impact but also often offer advantages in terms of reaction time, safety, and ease of work-up, making them highly attractive for both academic research and industrial applications. Researchers are encouraged to consider these greener protocols to align with the growing demand for sustainable practices in chemical synthesis.
References
Application Notes & Protocols: A Scalable, High-Yield Synthesis of N-Boc-1-amino-1-cyclopentanemethanol for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable building block in medicinal chemistry and pharmaceutical development. The presence of a protected amine and a primary alcohol on a cyclopentyl scaffold makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group is favored in industrial applications due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed, two-step protocol for the scalable synthesis of this compound, suitable for large-scale production. The described method is designed to be cost-effective, operationally straightforward, and to deliver the final product in high yield and purity.
Overall Synthetic Scheme
The scalable synthesis of this compound is achieved in two sequential steps:
-
Strecker Synthesis and Reduction: Formation of the key intermediate, 1-amino-1-cyclopentanemethanol, starting from cyclopentanone.
-
Boc Protection: Protection of the primary amine of 1-amino-1-cyclopentanemethanol using di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocols
Part 1: Scalable Synthesis of 1-Amino-1-cyclopentanemethanol
This procedure outlines the industrial-scale preparation of the key precursor, 1-amino-1-cyclopentanemethanol, via a modified Strecker synthesis followed by catalytic reduction.
Reaction Principle
The synthesis begins with the formation of 1-aminocyclopentanecarbonitrile from cyclopentanone through a Strecker reaction, utilizing sodium cyanide, ammonium chloride, and aqueous ammonia.[1] The resulting α-aminonitrile is then reduced to the corresponding amino alcohol. For industrial applications, catalytic hydrogenation is a preferred method for the reduction of the nitrile group due to its scalability, safety, and cost-effectiveness compared to metal hydride reagents.
Detailed Experimental Protocol
Step 1a: Synthesis of 1-Aminocyclopentanecarbonitrile
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge a solution of sodium cyanide (1.1 eq) in deionized water.
-
Addition of Reagents: To the stirred cyanide solution, add a solution of ammonium chloride (1.2 eq) in water, followed by the addition of 28-30% aqueous ammonia.[1]
-
Addition of Cyclopentanone: Add cyclopentanone (1.0 eq) dissolved in methanol to the reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 25 °C.[1]
-
Reaction: After the addition is complete, stir the mixture for 2-3 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic extract under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile as an oil, which can be used in the next step without further purification.
Step 1b: Catalytic Reduction to 1-Amino-1-cyclopentanemethanol
-
Catalyst Preparation: In a high-pressure hydrogenation reactor, suspend a suitable catalyst, such as Raney Nickel or a supported rhodium catalyst, in an appropriate solvent like methanol or ethanol.
-
Addition of Substrate: Add the crude 1-aminocyclopentanecarbonitrile from the previous step to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by GC analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to afford crude 1-amino-1-cyclopentanemethanol. This can be purified by vacuum distillation if necessary.
Part 2: Synthesis of this compound
This section details the protection of the amino group of 1-amino-1-cyclopentanemethanol.
Reaction Principle
The amino group of 1-amino-1-cyclopentanemethanol is protected by reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. This method is widely used for its high efficiency and scalability.
Detailed Experimental Protocol
-
Reaction Setup: In a reactor equipped with mechanical stirring and a temperature probe, dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water or tetrahydrofuran and water.
-
Addition of Base: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 eq), to the solution and stir until it dissolves.
-
Addition of (Boc)₂O: Cool the mixture to 0-5 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) in the same organic solvent dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the remaining aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system like ethyl acetate/hexanes.
Data Presentation
Table 1: Summary of Quantitative Data for the Scalable Synthesis
| Step | Reactants | Key Reagents | Solvent System | Typical Yield | Typical Purity (by HPLC) |
| 1a: Aminonitrile Formation | Cyclopentanone, Sodium Cyanide, Ammonium Chloride, Aqueous Ammonia | - | Water/Methanol | 85-95% | >90% (crude) |
| 1b: Nitrile Reduction | 1-Aminocyclopentanecarbonitrile | Raney Nickel, H₂ gas | Methanol or Ethanol | 80-90% | >95% (after distillation) |
| 2: Boc Protection | 1-Amino-1-cyclopentanemethanol, Di-tert-butyl dicarbonate | Sodium Bicarbonate | Dioxane/Water or THF/Water | 90-98% | >98% (after purification) |
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-1-amino-1-cyclopentanemethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-1-amino-1-cyclopentanemethanol. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is an organic compound with the chemical formula C₁₁H₂₁NO₃.[1][2][3] It features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group of 1-amino-1-cyclopentanemethanol. This protection strategy is common in organic synthesis to prevent the amine from participating in unwanted reactions while other parts of the molecule are being modified.[4]
Q2: What are the most common side reactions during the synthesis of this compound?
The most prevalent side reaction is the formation of the N,N-di-Boc protected product, where two Boc groups attach to the nitrogen atom of the amine.[5] This is particularly common with primary amines. Another potential, though less common, side reaction for amino alcohols is the formation of oxazolidinones.[6]
Q3: How can I detect the formation of the N,N-di-Boc side product?
The N,N-di-Boc side product can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), where it will typically have a different Rf value than the desired mono-Boc product. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: Is the Boc protecting group stable?
The Boc group is generally stable to most nucleophiles and bases, making it a robust protecting group for many synthetic transformations.[6] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
Troubleshooting Guide
Issue 1: Significant Formation of N,N-di-Boc Side Product
Symptoms:
-
A significant spot corresponding to a less polar compound on the TLC plate.
-
Lower than expected yield of the desired mono-Boc product.
-
Mass spectrometry data indicating the presence of a compound with a molecular weight corresponding to the di-Boc protected amine.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Excess Di-tert-butyl dicarbonate (Boc₂O) | Carefully control the stoichiometry of Boc₂O. A slight excess (1.05-1.1 equivalents) is often sufficient for complete reaction. Avoid using a large excess.[5] |
| Use of a Strong Base | Strong bases like 4-dimethylaminopyridine (DMAP) can promote the formation of the di-Boc product.[7] Consider using a weaker base such as triethylamine (TEA) or sodium bicarbonate, or even running the reaction without a base. |
| Rapid Addition of Boc₂O | Add the Boc₂O solution dropwise to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.[5] |
| Elevated Reaction Temperature | Perform the reaction at a lower temperature, for example, by starting at 0 °C and allowing it to slowly warm to room temperature. This can improve selectivity. |
Issue 2: Formation of Oxazolidinone Side Product
Symptoms:
-
An unexpected spot on the TLC plate.
-
NMR signals that do not correspond to either the starting material or the expected N-Boc product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Intramolecular Cyclization | The hydroxyl group of the amino alcohol can react with the activated carbonyl of the Boc group, leading to a cyclic carbamate (oxazolidinone). |
| Solvent Choice | Performing the reaction in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective in preventing the formation of oxazolidinones and other side products like isocyanates and ureas.[6] |
Quantitative Data on Side Product Formation (Illustrative Example)
| Entry | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Mono-Boc Yield (%) | Di-Boc Yield (%) |
| 1 | 1.1 | TEA (1.2) | Dichloromethane | 25 | 85 | 10 |
| 2 | 1.5 | TEA (1.2) | Dichloromethane | 25 | 60 | 35 |
| 3 | 1.1 | DMAP (0.1) | Dichloromethane | 25 | 55 | 40 |
| 4 | 1.1 | NaHCO₃ (2.0) | Dioxane/Water | 25 | 90 | <5 |
| 5 | 1.1 | None | Methanol | 0 -> 25 | 92 | <3 |
This data is illustrative and intended for educational purposes. Actual results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 1-amino-1-cyclopentanemethanol
This protocol is a general method that can be optimized to minimize side product formation.
Materials:
-
1-amino-1-cyclopentanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-amino-1-cyclopentanemethanol (1.0 equiv.) in the chosen solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (e.g., TEA, 1.2 equiv.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equiv.) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Signaling Pathway of Boc Protection and Side Reaction
Caption: Reaction pathway for the formation of the desired mono-Boc product and the N,N-di-Boc side product.
Troubleshooting Workflow for Di-Boc Formation
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
- 3. Buy this compound | 174889-22-6 [smolecule.com]
- 4. Boc Protected Compounds [bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Optimizing N-Boc-1-amino-1-cyclopentanemethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Boc-1-amino-1-cyclopentanemethanol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the N-Boc protection of 1-amino-1-cyclopentanemethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the N-Boc protection of 1-amino-1-cyclopentanemethanol can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Side reactions: The formation of byproducts such as di-Boc protected amine or oxazolidinone can consume the starting material and reduce the yield of the desired product.[1]
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Steric hindrance: The bulky nature of the cyclopentyl group and the Boc protecting group can slow down the reaction rate.
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Poor solubility of starting materials: If the 1-amino-1-cyclopentanemethanol starting material is not fully dissolved, the reaction will be heterogeneous and may proceed slowly or incompletely.[2]
-
Moisture: The presence of water can hydrolyze the Boc anhydride, reducing its effectiveness.
Q3: How can I minimize the formation of the di-Boc side product?
A3: The formation of the di-Boc protected side product, where two Boc groups are attached to the nitrogen atom, can be minimized by:
-
Controlling stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of Boc₂O. A large excess should be avoided.[1]
-
Slow addition of Boc₂O: Adding the Boc anhydride solution dropwise to the reaction mixture helps to maintain a low concentration of the protecting agent, which favors the mono-protection of the more nucleophilic primary amine.[1]
-
Choice of solvent: Using protic solvents like methanol can sometimes enhance the reaction rate for the primary amine, allowing for the use of lower equivalents of Boc₂O.[1]
Q4: I am observing the formation of an oxazolidinone byproduct. How can I prevent this?
A4: The intramolecular cyclization of the N-Boc protected amino alcohol to form a five-membered cyclic carbamate (oxazolidinone) is a potential side reaction. To suppress this:
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize this side reaction.
-
Choice of base: A milder base, such as sodium bicarbonate, may be less likely to promote cyclization compared to stronger bases.
-
pH control: Maintaining a neutral to slightly basic pH can also help to avoid the conditions that favor cyclization.[1]
Q5: What is the best work-up procedure to isolate the pure product?
A5: A typical work-up procedure involves:
-
Quenching the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
Purification of the crude product is often achieved by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC. - Consider a moderate increase in temperature (e.g., to 40-50 °C). - Ensure at least 1.1 equivalents of Boc₂O are used. |
| Side product formation (di-Boc) | - Use a controlled amount of Boc₂O (1.05-1.1 eq). - Add Boc₂O solution slowly to the reaction mixture.[1] | |
| Side product formation (oxazolidinone) | - Maintain a lower reaction temperature (0 °C to RT). - Use a milder base like sodium bicarbonate. | |
| Poor starting material solubility | - Use a solvent system that ensures complete dissolution, such as a mixture of water and an organic solvent (e.g., THF, dioxane, or methanol).[2] | |
| Slow Reaction Rate | Steric hindrance | - Increase the reaction temperature moderately. - Consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. |
| Weakly nucleophilic amine | - A higher reaction temperature or a stronger base might be necessary, but monitor for side reactions. | |
| Difficult Purification | Presence of unreacted Boc₂O | - During work-up, wash the organic layer with a dilute solution of a primary or secondary amine (e.g., a small amount of ethanolamine) to react with and remove excess Boc₂O. |
| Oily product that is difficult to crystallize | - Attempt purification by column chromatography on silica gel. - Try dissolving the oil in a minimal amount of a hot solvent and then slowly cooling to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Data Presentation: Reaction Condition Optimization
The following table summarizes the impact of different reaction parameters on the yield of N-Boc protection of amino alcohols, based on general principles and literature examples.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Methanol/Water | DCM and THF are common aprotic solvents. A biphasic system with water can be beneficial for the solubility of amino alcohol salts. Methanol can accelerate the reaction for some amines.[2] |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | None | TEA is a common organic base. NaHCO₃ is a milder inorganic base that can reduce side reactions like oxazolidinone formation. In some cases, the reaction can proceed without an added base. |
| Temperature | 0 °C to Room Temp | 55 °C | Room Temperature | Lower temperatures can improve selectivity and minimize side reactions. Higher temperatures can increase the reaction rate but may also promote side product formation.[2] |
| Boc₂O (equiv.) | 1.1 | 1.5 | 2.0 | A slight excess (1.1 eq) is generally recommended to ensure complete conversion while minimizing di-Boc formation.[1] Higher equivalents may be needed for less reactive amines but increase the risk of side products. |
| Catalyst | None | DMAP (catalytic) | None | DMAP can significantly accelerate the reaction, especially for sterically hindered or less reactive amines. |
| Approx. Yield | Good to Excellent | High | Variable | The optimal conditions will depend on the specific substrate and scale. A combination of a suitable solvent, a slight excess of Boc₂O, and an appropriate base at room temperature often provides high yields. |
Experimental Protocols
High-Yield Protocol for this compound Synthesis
This protocol is adapted from a high-yield procedure for the N-Boc protection of amines.[2]
Materials:
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1-amino-1-cyclopentanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Water
-
Triethylamine (TEA)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine.
-
To the stirring solution, slowly add di-tert-butyl dicarbonate (1.2 eq).
-
Heat the reaction mixture to 55 °C and stir for 16 hours (overnight). A thick slurry may form during the reaction.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Visualizations
References
Technical Support Center: Purification of N-Boc-1-amino-1-cyclopentanemethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Boc-1-amino-1-cyclopentanemethanol via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Issue 1: The purified product is an oil and will not solidify.
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Question: My final fractions are combined and concentrated, but the resulting this compound is a persistent oil instead of a solid. How can I induce solidification?
-
Answer: The oily nature of Boc-protected amino alcohols is a common problem that can be caused by residual solvents, impurities, or the inherent properties of the compound.[1] Here are several strategies to obtain a solid product:
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Complete Solvent Removal: Ensure all chromatography and work-up solvents are thoroughly removed under a high vacuum. Gentle heating (e.g., 40–50°C) may assist, but exercise caution to prevent degradation.[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble but impurities might be soluble.[1] Suitable solvents include hexanes, pentane, or diethyl ether.[1][2] This process can remove impurities and encourage crystallization.
-
Seed Crystallization: If a small amount of solid product is available from a previous batch, add a tiny crystal to the oil to act as a nucleation point.[1] Allow it to stand at room temperature or in a refrigerator to induce crystallization.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy, which indicates the onset of precipitation.[1]
-
Issue 2: Poor separation of the product from impurities.
-
Question: My TLC analysis shows that the desired product is co-eluting with an impurity. How can I improve the separation on the column?
-
Answer: Poor separation is a frequent challenge. The solution depends on the nature of the impurity.
-
For Non-Polar Impurities (Higher Rf): If the impurity is less polar than your product (e.g., unreacted Boc-anhydride or a di-Boc byproduct), you need to decrease the polarity of your mobile phase.[1] Try reducing the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
-
For Polar Impurities (Lower Rf): If the impurity is more polar (e.g., unreacted starting material), it will stick to the silica gel more strongly. While your product should elute first, streaking can cause contamination. Ensure your sample is loaded in a concentrated, narrow band.[3] If the separation is still poor, you may need to experiment with a different solvent system altogether. A common strategy for polar compounds is to use a mixture of methanol in dichloromethane.[4]
-
General Tip: For difficult separations, aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system to maximize resolution on the column.
-
Issue 3: The compound is streaking on the TLC plate and the column.
-
Question: When I run a TLC or the column, my product spot appears as a long streak rather than a tight spot, leading to broad fractions and poor recovery. What causes this and how can I fix it?
-
Answer: Streaking is often observed with polar compounds like amines and alcohols. It can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate or column can cause streaking. Try loading a more dilute solution.
-
Strong Compound-Silica Interaction: The amino and hydroxyl groups can interact strongly with the acidic silica gel, causing tailing.[5] To mitigate this, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system. This will compete for the active sites on the silica gel and lead to sharper peaks. For very polar compounds, a system like 10% ammonia in methanol mixed with dichloromethane can also be effective.[4]
-
Inappropriate Solvent: The solvent used to dissolve the sample for loading might be too strong, causing it to spread before the mobile phase can move it down the column. Dissolve your sample in a minimal amount of the mobile phase or a slightly less polar solvent.[3] Alternatively, use the dry loading technique.[3]
-
Issue 4: The product will not elute from the column.
-
Question: I've run a large volume of my chosen mobile phase, but my product is not coming off the column. What should I do?
-
Answer: This indicates that your mobile phase is not polar enough to move the compound.
-
Increase Solvent Polarity: Gradually increase the percentage of the polar component in your eluent system.[5] For example, if you are using 20% ethyl acetate in hexane, try increasing to 30%, 40%, or even higher.
-
Switch to a Stronger Solvent System: If increasing the polarity of your current system is ineffective, you may need to switch to a stronger eluent. A common choice for polar compounds is a gradient of methanol in dichloromethane.[4][6] Start with a low percentage of methanol and gradually increase it. Be cautious, as using more than 10% methanol can potentially dissolve some of the silica gel.[4]
-
Check for Decomposition: It is possible, though less common, that the compound has decomposed on the acidic silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot has appeared at the baseline.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary impurities I should expect?
-
A1: The main impurities from a standard Boc protection reaction are typically unreacted starting material (1-amino-1-cyclopentanemethanol), excess di-tert-butyl dicarbonate ((Boc)₂O), and potentially a di-Boc protected product.[1] The unreacted starting amine is significantly more polar, while excess (Boc)₂O is much less polar than the desired product.[1]
-
-
Q2: What is a good starting solvent system for purifying this compound?
-
A2: Given the presence of both a polar alcohol and a protected amine, the compound has intermediate polarity. A good starting point is an ethyl acetate/hexane mixture.[4] Begin with a system like 20-30% ethyl acetate in hexane and adjust based on the initial TLC results. For more polar compounds that don't move in this system, 5% methanol in dichloromethane is another excellent starting point.[4]
-
-
Q3: What is the ideal Rf value I should aim for before running the column?
-
A3: For optimal separation, the Rf value of the target compound on a TLC plate should be between 0.2 and 0.4 in the chosen eluent. An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
-
Q4: How should I prepare my sample for loading onto the column?
-
A4: The sample should be loaded in the most concentrated form possible and in a narrow band.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase or a solvent like dichloromethane.[3] Carefully pipette this solution onto the top of the silica bed.[3]
-
Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[3] Carefully add this powder to the top of the column.[3] This technique often results in better separation.
-
-
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound on a silica gel column.
1. Materials and Setup:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Solvents: Hexane (or heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column with stopcock
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Develop a solvent system using TLC. A good starting point is 30% Ethyl Acetate in Hexane.
-
Adjust the ratio until the desired product has an Rf of ~0.3.
3. Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 10% EtOAc/Hexane).[6]
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[3]
-
Drain the solvent until the level just touches the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of the column.
-
Gently add another thin layer of sand on top of the sample silica.
5. Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Open the stopcock and begin elution, maintaining a steady flow rate. A flow rate where drops are distinct but fast is often optimal.
-
Collect fractions of a consistent volume.[2] The size of the fractions depends on the column size and separation.
-
Monitor the elution process by analyzing collected fractions with TLC.[2]
6. Product Isolation:
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[6] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | A good starting point is 20-50% EtOAc in Hexane.[4] |
| Methanol / Dichloromethane | For more stubborn or polar compounds, start with 1-5% MeOH in DCM.[4][6] | |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation on the column. |
| Sample Loading | Dry Loading | Often improves resolution for polar compounds or those with poor solubility in the eluent.[3] |
| Elution Mode | Isocratic or Gradient | Isocratic (constant solvent ratio) is simpler. Gradient (increasing polarity) can speed up elution of strongly retained compounds.[6] |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
References
Technical Support Center: Optimizing N-Boc Protection of Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc protection of amines.
Troubleshooting Guide
Issue 1: Incomplete or Failed Reaction
If your N-Boc protection reaction is showing low conversion or has failed completely, consider the following potential causes and solutions.
Troubleshooting Workflow for Incomplete Boc Protection
Caption: Troubleshooting workflow for incomplete Boc protection.
| Potential Cause | Recommended Action |
| Low Nucleophilicity of Amine | For electron-deficient anilines or sterically hindered amines, consider increasing the reaction temperature to around 40°C.[1][2][3] The use of an alcoholic solvent like methanol can significantly accelerate the reaction for aromatic amines.[2][4] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added to enhance the reaction rate.[1] |
| Poor Solubility of Starting Material | For zwitterionic compounds like amino acids that have poor solubility in common organic solvents, using aqueous basic conditions (e.g., with NaOH or NaHCO₃) can improve solubility.[1][2] Alternatively, a mixture of solvents such as THF and water can be employed.[1] |
| Inappropriate Base or Stoichiometry | While not always required, a base is often used to neutralize byproducts and drive the reaction.[1][5] Common bases include triethylamine (TEA), NaOH, and NaHCO₃.[1][6] Ensure a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, is used.[2][6] |
| Hydrolysis of (Boc)₂O | In aqueous conditions, (Boc)₂O can hydrolyze. While the aminolysis is generally faster, prolonged reaction times in water may require a larger excess of the anhydride to ensure completion.[1] |
Issue 2: Formation of Side Products
The appearance of multiple spots on TLC or unexpected masses in LC-MS analysis indicates the formation of side products.
| Side Product | Cause | Prevention Strategy |
| N,N-di-Boc Protected Amine | This can occur with primary amines, especially under forcing conditions or with a large excess of (Boc)₂O.[1] | Use a stoichiometric amount of (Boc)₂O (around 1.0-1.1 equivalents) and carefully monitor the reaction progress by TLC or LC-MS.[1] |
| Urea Derivatives | Can form with sterically hindered amines.[2] | For highly hindered amines, consider forming the sodium salt of the amine first using a strong base like NaH before adding (Boc)₂O.[2] |
| Reaction with Other Nucleophilic Groups | Hydroxyl or thiol groups in the substrate can also react with (Boc)₂O. | Carefully control the reaction conditions, such as temperature and stoichiometry. Often, the amine is more nucleophilic and will react preferentially. |
| Isocyanates | The use of a base can sometimes lead to the formation of isocyanates.[1] | If isocyanate formation is suspected, consider running the reaction without a base or using milder basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for N-Boc protection? A typical procedure involves dissolving the amine in a solvent like tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), or a mixture of THF and water.[1][6] Di-tert-butyl dicarbonate ((Boc)₂O), usually in a slight excess (1.0-1.2 eq), is then added.[6] The reaction is often carried out at room temperature and can be facilitated by the addition of a base such as triethylamine (TEA) or sodium bicarbonate.[6]
Q2: How do I choose the right solvent? The choice of solvent primarily depends on the solubility of the amine substrate.[6] THF, DCM, and acetonitrile are common choices for many amines. For zwitterionic amino acids, aqueous conditions or solvent mixtures like THF/water are often necessary to ensure solubility.[1] For poorly reactive aromatic amines, methanol can significantly accelerate the reaction rate.[2][4]
Q3: Is a base always necessary for Boc protection? No, a base is not always strictly necessary.[1][5] The reaction can proceed without a base, especially with more nucleophilic amines. However, adding a mild base like TEA or NaHCO₃ is common practice to neutralize the acidic byproducts and accelerate the reaction.[5][6]
Q4: How long should the reaction take? The reaction time can vary from a few minutes to over 24 hours, depending on the reactivity of the amine, the solvent, and the temperature.[2] It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[2]
Q5: What is a standard workup procedure for a Boc protection reaction? A typical workup involves quenching any excess (Boc)₂O, followed by an aqueous extraction to remove byproducts and excess reagents. The organic layer is then washed sequentially with a dilute acid (like 1 M HCl, if a base was used), saturated aqueous NaHCO₃, and brine.[5][6] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
General Reaction Scheme
Caption: General reaction for N-Boc protection of an amine.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq, optional)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
1 M HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq, if used) in the chosen anhydrous solvent (concentration typically 0.1 to 0.5 M).[1]
-
Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution. The addition can be done in one portion.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[2]
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[1]
-
If necessary, purify the product by column chromatography on silica gel.[1]
Protocol 2: N-Boc Protection under Aqueous Conditions (for Amino Acids)
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.0 eq)
-
Solvent mixture (e.g., 1:1 THF/water or Dioxane/water)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1 M NaOH solution (1.0 eq).
-
To this solution, add a solution of (Boc)₂O (1.1 eq) in THF or dioxane.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-Boc protected amino acid.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection
| Substrate Type | Typical Solvent(s) | Typical Base(s) | Temperature | Approx. Reaction Time | Reference(s) |
| Aliphatic Amines | THF, DCM, ACN, MeOH | TEA, NaOH, NaHCO₃ | Room Temp | 1-4 hours | [3] |
| Aromatic Amines | Methanol, THF | TEA, DMAP | Room Temp to 40°C | 2-24 hours | [2][4] |
| Amino Acids | THF/Water, Dioxane/Water | NaOH, NaHCO₃ | Room Temp | 2-12 hours | [1] |
| Sterically Hindered Amines | THF, DCM | NaH (pre-treatment), DMAP | 40°C or higher | 12-48 hours | [1][2] |
References
N-Boc-1-amino-1-cyclopentanemethanol stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage best practices for N-Boc-1-amino-1-cyclopentanemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended storage temperatures are between 2-8°C, with storage at -20°C being a viable option for extended shelf life.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form. If you need to store the compound in solution, use an anhydrous, aprotic solvent and store at -20°C or below. It is advisable to prepare solutions fresh before use whenever possible.
Q3: What is the primary cause of degradation for this compound?
A3: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][2] Exposure to strong acids, and to a lesser extent some Lewis acids, will lead to the removal of the Boc group, yielding the free amine.
Q4: Is this compound stable to basic conditions?
A4: Yes, the Boc protecting group is generally stable under basic and nucleophilic conditions.[2][3]
Q5: Can I handle this compound on the benchtop?
A5: While short periods of handling at ambient temperature are generally acceptable, it is best practice to minimize exposure to atmospheric moisture and heat. It is recommended to allow the container to warm to room temperature before opening to prevent condensation. For weighing and transfer, it is advisable to work in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products (e.g., formation of the free amine) | Accidental exposure to acidic conditions (e.g., contaminated glassware, acidic reagents). | Ensure all glassware is thoroughly cleaned and dried. Verify the pH of all reagents and solvents used in your reaction. |
| Inconsistent reaction yields | Degradation of this compound due to improper storage. | Confirm that the compound has been stored according to the recommended conditions (cool, dry, and dark). If degradation is suspected, it is advisable to use a fresh batch of the reagent. |
| Compound appears discolored or clumped | Potential degradation due to moisture or prolonged exposure to ambient conditions. | While a change in physical appearance can indicate degradation, it is not always definitive. It is recommended to perform a purity analysis (e.g., by NMR or LC-MS) before use. |
Data Summary
| Parameter | Recommendation | Notes |
| Storage Temperature (Solid) | 2-8°C (short-term), -20°C (long-term) | Protect from light. |
| Storage Conditions (Solid) | Tightly sealed container, inert atmosphere (e.g., argon or nitrogen) is recommended. | Minimize exposure to moisture and air. |
| Storage (In Solution) | -20°C or below in an anhydrous, aprotic solvent. | Prepare fresh for best results. |
| pH Stability | Stable in neutral to basic conditions. | Avoid acidic conditions to prevent deprotection.[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
HPLC Analysis: Inject the samples into the HPLC system to monitor the degradation of the parent compound and the formation of any degradation products.
-
NMR Analysis: For significant degradation, isolate the degradation products and characterize their structure using NMR spectroscopy.
-
-
Data Evaluation: Calculate the percentage of degradation at each time point under each stress condition.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended experimental handling workflow.
References
Preventing di-Boc protection in primary amine reactions
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical synthesis.
Topic: Prevention of Di-Boc Formation on Primary Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines due to its stability and ease of removal under mild acidic conditions. However, a common side reaction is the formation of the N,N-di-Boc-protected amine, where two Boc groups are attached to the nitrogen atom. This troubleshooting guide provides a comprehensive overview of the factors influencing di-Boc formation and strategies to favor the desired mono-Boc product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on primary amines?
A1: The formation of a di-Boc protected amine is a sequential process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) to form the
Technical Support Center: Navigating Steric Hindrance in N-Boc Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of steric hindrance in reactions involving N-Boc protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the N-Boc group contribute to it?
A1: Steric hindrance is a chemical phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of substituent groups in the reacting molecules. The tert-butyloxycarbonyl (Boc) protecting group is notably bulky due to its tertiary butyl group. This bulk can physically obstruct the approach of reagents to the reaction center, thereby hindering or preventing the reaction.[1][2]
Q2: Which common reactions are most affected by steric hindrance in N-Boc protected compounds?
A2: Several critical reactions in organic synthesis are susceptible to steric hindrance from the N-Boc group, including:
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Acylation/Amide Bond Formation: The bulky Boc group can impede the approach of an acylating agent to the nitrogen atom, or the approach of a nucleophilic amine to an activated carboxylic acid.[1][3]
-
Alkylation: Introducing alkyl groups onto the nitrogen of a Boc-protected amine can be challenging, especially with bulky alkylating agents or highly substituted amines.
-
Deprotection: The removal of the Boc group itself can be hindered if the surrounding molecular architecture is crowded, making it difficult for the acidic deprotection reagents to access the carbamate.[2]
Q3: How does steric hindrance manifest in terms of reaction outcomes?
A3: Steric hindrance typically leads to several undesirable outcomes:
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Low or no yield: The reaction may not proceed to completion, resulting in a poor yield of the desired product.[1]
-
Slow reaction rates: Reactions may require significantly longer times to reach completion.[1]
-
Side reactions: Under forcing conditions (e.g., high temperatures) used to overcome steric hindrance, alternative reaction pathways may become more favorable, leading to the formation of impurities.[1]
Q4: What are the general strategies to mitigate steric hindrance in these reactions?
A4: A multi-faceted approach is often necessary to overcome steric hindrance. Key strategies include:
-
Optimization of Reaction Conditions: This can involve adjusting temperature, reaction time, and solvent.[1][3]
-
Choice of Reagents: Employing more reactive or less sterically demanding reagents can be highly effective.[1]
-
Use of Catalysts: Specific catalysts can lower the activation energy of the reaction, bypassing the steric barrier.
-
Alternative Synthetic Routes: In some cases, redesigning the synthetic pathway to introduce the sterically hindered moiety at a different stage may be the best solution.
Troubleshooting Guides
Guide 1: Poor Yield in Acylation of a Sterically Hindered N-Boc Amine
Problem: My acylation reaction with a sterically hindered N-Boc amine is resulting in low or no product formation.
Possible Causes & Solutions:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents may not be potent enough to overcome the steric barrier.
-
Solution 1: Use a more reactive coupling reagent. Uronium-based reagents like HATU or HBTU are known to be highly effective for coupling sterically hindered amino acids.[2][3] They generate highly reactive intermediates that can overcome the steric hindrance.
-
Solution 2: Convert the carboxylic acid to an acyl fluoride. Acyl fluorides are less sterically demanding and more reactive towards amines.[1] This can be achieved in situ using reagents like TFFH.[1]
-
-
Suboptimal Reaction Conditions: The reaction may lack the necessary energy to overcome the activation barrier.
-
Solution 1: Increase the reaction temperature. Gentle heating to 40-60 °C can significantly increase the reaction rate.[1][3] In particularly difficult cases, temperatures up to 80 °C or the use of microwave heating can be beneficial.[1]
-
Solution 2: Use an appropriate solvent. Anhydrous polar aprotic solvents like DMF or NMP are generally preferred for amide couplings due to their excellent solvating properties.[1]
-
-
Inappropriate Base: The choice of base is critical to avoid side reactions and ensure efficient deprotonation.
-
Solution: Use a non-nucleophilic, hindered base. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended as they are basic enough to deprotonate the amine's ammonium salt but are too sterically hindered to compete as nucleophiles.[1]
-
Workflow for Troubleshooting Poor Acylation Yield
Caption: Decision process for troubleshooting low acylation yield.
Comparative Data: Coupling Reagents for Hindered Acylations
| Coupling Reagent | Key Features | Common Side Reactions |
| HATU | Highly efficient, fast reaction rates, generates highly reactive OAt esters.[2] | Can cause guanidinylation of the free amine if pre-activation is too long.[1] |
| HBTU | Similar to HATU, but can be slightly less reactive. | Can also lead to guanidinium by-products.[1] |
| TFFH | Forms a highly reactive acyl fluoride in situ.[1] | Requires careful handling due to its reactivity. |
Experimental Protocol: HATU-Mediated Coupling of a Sterically Hindered Amine
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the sterically hindered N-Boc amine (1.0-1.2 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.[3]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Guide 2: Incomplete Deprotection of a Sterically Hindered N-Boc Group
Problem: The removal of my N-Boc group is incomplete, even after extended reaction times.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be sufficient to effect complete cleavage of the sterically hindered carbamate.
-
Solution 1: Use a strong acid. Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc deprotection.[4][5] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically used.[2][5]
-
Solution 2: Use neat TFA. In particularly difficult cases, neat TFA can be employed, but care must be taken as this can lead to side reactions with sensitive functional groups.
-
-
Side Reactions from the tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive intermediate that can alkylate nucleophilic sites on the substrate.[4][5]
-
Alternative Milder Deprotection Methods: If strong acidic conditions are not tolerated by your molecule, milder methods can be employed.
-
Solution 1: Oxalyl chloride in methanol. This method has been reported for the mild and selective deprotection of N-Boc groups at room temperature.[6][7]
-
Solution 2: Catalyst-free water-mediated deprotection. Refluxing in water has been shown to be an effective and environmentally friendly method for the deprotection of some N-Boc protected amines.[8][9]
-
Logical Flow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Comparison of Deprotection Conditions
| Reagent | Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0 °C to RT, 1-2 h[2][5] | Highly effective for most substrates. | Harsh conditions, can cleave other acid-labile groups.[5] |
| HCl in Dioxane/EtOAc | 4M HCl in dioxane or ethyl acetate, RT. | Commercially available, effective. | Can be corrosive. |
| Oxalyl Chloride/MeOH | Oxalyl chloride in methanol, RT, 1-4 h.[6][7] | Mild conditions.[6] | May not be suitable for all substrates. |
| Water | Refluxing water.[8] | Environmentally friendly, catalyst-free. | High temperature may not be tolerated by all molecules. |
Experimental Protocol: TFA-Mediated Deprotection with a Scavenger
-
Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS) (2.5-5% v/v) as a scavenger.[2]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2][5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).[5]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
The resulting amine salt can be used directly in the next step or neutralized with a suitable base.
Guide 3: Low Conversion in N-Alkylation of a Sterically Hindered N-Boc Aniline
Problem: My N-alkylation reaction of a sterically hindered N-Boc protected aniline is showing low conversion.
Possible Causes & Solutions:
-
Steric Hindrance from Both Substrates: The combination of a bulky N-Boc group and a sterically demanding alkylating agent can severely slow down the reaction.
-
Solution 1: Use a more reactive alkylating agent. Alkyl triflates are more reactive than alkyl halides and may improve the reaction rate.
-
Solution 2: Consider a "borrowing hydrogen" strategy. This method, often catalyzed by iridium or ruthenium complexes, allows for the N-alkylation of amines with alcohols, which can be less sterically demanding than alkyl halides.
-
-
Inadequate Base: The base may not be strong enough to deprotonate the N-H bond of the Boc-protected aniline, which is less acidic than an unprotected aniline.
-
Solution: Use a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective in deprotonating N-Boc protected anilines to generate the corresponding anion, which is a more potent nucleophile.
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the steric barrier.
-
Solution: Increase the reaction temperature. Reactions are often carried out at elevated temperatures, sometimes in a sealed tube or under microwave irradiation to reach temperatures above the solvent's boiling point.
-
Relationship between Steric Hindrance and Reaction Parameters
Caption: Factors to address increased steric hindrance in N-alkylation.
Comparison of N-Alkylation Strategies for Hindered Anilines
| Method | Catalyst/Reagent | Temperature | Key Advantages |
| Classical Alkylation | Strong base (e.g., NaH), Alkyl Halide | RT to Reflux | Simple setup. |
| Borrowing Hydrogen | Iridium or Ruthenium catalyst, Alcohol | High Temp (e.g., 110 °C) | High atom economy, uses readily available alcohols. |
| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃), Aldehyde/Ketone | RT | Good for secondary amine synthesis.[10] |
Experimental Protocol: N-Alkylation using Sodium Hydride
-
To a solution of the sterically hindered N-Boc aniline (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mcours.net [mcours.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalyst selection for efficient N-Boc-1-amino-1-cyclopentanemethanol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the efficient synthesis of N-Boc-1-amino-1-cyclopentanemethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection reaction of 1-amino-1-cyclopentanemethanol is showing low to no conversion. What are the potential causes?
A1: Incomplete N-Boc protection reactions are a common issue. Several factors can contribute to this problem:
-
Low Nucleophilicity of the Amine: While 1-amino-1-cyclopentanemethanol is a primary amine, steric hindrance from the cyclopentyl ring and the adjacent hydroxymethyl group can reduce its nucleophilicity, leading to a sluggish reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
-
Inadequate Catalyst or Base: The choice and amount of catalyst or base are crucial. For sterically hindered amines, a catalyst is often necessary to enhance the reaction rate. Common bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often employed to neutralize acidic byproducts and drive the reaction forward.[1]
-
Poor Solubility: Ensure that 1-amino-1-cyclopentanemethanol is fully dissolved in the chosen solvent. Poor solubility can significantly hinder the reaction rate.[1]
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, especially with sterically hindered substrates.
Q2: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the possible side products?
A2: The formation of multiple products can be attributed to several side reactions:
-
N,N-di-Boc Formation: Primary amines can sometimes undergo a second N-Boc protection, especially under forcing conditions or with a large excess of Boc₂O.[1]
-
O-Boc Formation: The hydroxyl group of 1-amino-1-cyclopentanemethanol can also react with Boc₂O to form a tert-butyl carbonate, leading to an O-Boc protected side product. Careful control of reaction conditions is necessary to favor N-acylation over O-acylation.
-
Urea Formation: If the reaction is not carried out under anhydrous conditions, Boc₂O can react with water to form tert-butanol and carbon dioxide. The liberated tert-butoxide can act as a base.
Q3: What is the recommended work-up procedure for the N-Boc protection of 1-amino-1-cyclopentanemethanol?
A3: A standard work-up procedure involves the following steps:
-
Quenching: Quench any unreacted Boc₂O by adding a small amount of water or a primary amine like N,N-dimethylethylenediamine.[1]
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.[1]
-
Aqueous Work-up: Dilute the residue with an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 0.1 N HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate to remove acidic byproducts, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.[2]
Q4: Can I perform the N-Boc protection of 1-amino-1-cyclopentanemethanol under catalyst-free conditions?
A4: Yes, catalyst-free N-Boc protection of amines is possible, often mediated by water.[3] This approach is environmentally friendly and can lead to high yields of the monocarbamate.[3] However, for a sterically hindered substrate like 1-amino-1-cyclopentanemethanol, the reaction rate may be slow, and optimization of reaction time and temperature would be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Steric hindrance of the amine. | - Increase reaction temperature.- Use a more potent catalyst (e.g., DMAP).- Increase reaction time. |
| Low nucleophilicity of the amine. | - Add a base such as triethylamine (TEA) or sodium hydroxide (NaOH) to deprotonate the amine.[1] | |
| Poor solubility of starting material. | - Choose a solvent in which the amine is highly soluble (e.g., THF, acetonitrile, or a mixture of THF and water).[1] | |
| Formation of Multiple Products (TLC) | N,N-di-Boc formation. | - Use a stoichiometric amount of Boc₂O.[1] - Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| O-Boc formation on the hydroxyl group. | - Run the reaction at a lower temperature.- Use a milder base. | |
| Difficulty in Product Isolation | Emulsion formation during work-up. | - Add more brine to the aqueous layer.- Filter the mixture through a pad of celite. |
| Product is water-soluble. | - Extract with a more polar organic solvent like dichloromethane (DCM).- Perform multiple extractions. |
Catalyst Selection for N-Boc Protection
While specific data for 1-amino-1-cyclopentanemethanol is limited in the literature, the following table summarizes the performance of various catalysts in the N-Boc protection of aniline, a common model substrate. This data can serve as a starting point for catalyst screening.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Indion 190 resin | Dichloromethane | Room Temperature | 10 min | 96 | [4] |
| Amberlyst A 21 | Solvent-free | Room Temperature | 5 min | 98 | [4] |
| Silica propyl(N-methyl) imidazolium chloride | Solvent-free | Room Temperature | 15 min | 95 | [4] |
| N-bromosuccinimide (NBS) | Dichloromethane | Room Temperature | 30 min | 94 | [4] |
| Perchloric acid on silica | Solvent-free | Room Temperature | 5 min | 98 | [5] |
| Iodine | Solvent-free | Room Temperature | 15 min | 96 | [5] |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Room Temperature | 30 min | 95 | [5] |
| Catalyst-free | Water | Room Temperature | 10 min | 94 | [5] |
Disclaimer: The efficiency of these catalysts may vary for the N-Boc protection of 1-amino-1-cyclopentanemethanol due to differences in steric hindrance and electronic properties. Experimental validation is recommended.
Experimental Protocols
General Protocol for N-Boc Protection of 1-amino-1-cyclopentanemethanol
This protocol is a general guideline and may require optimization.
Materials:
-
1-amino-1-cyclopentanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA)) or Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in the chosen solvent (e.g., THF) to a concentration of 0.1-0.5 M.[1]
-
Add the base (e.g., TEA, 1.2 eq) or catalyst (e.g., DMAP, 0.1 eq) to the solution and stir.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Once the reaction is complete (disappearance of the starting amine), remove the solvent under reduced pressure.[2]
-
Redissolve the residue in an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer sequentially with 0.1 N HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude this compound.[2]
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Experimental Workflow for N-Boc Protection
Caption: General experimental workflow for the N-Boc protection of an amine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in N-Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Water-Mediated N-Boc Deprotection of Sensitive Substrates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of water-mediated methods for the deprotection of N-tert-butyloxycarbonyl (N-Boc) groups, particularly for sensitive substrates. This environmentally friendly approach avoids the use of harsh acids, offering a valuable alternative for molecules with delicate functionalities.
Troubleshooting Guide
This guide addresses common issues encountered during water-mediated N-Boc deprotection in a question-and-answer format.
Question: My N-Boc deprotection is sluggish or incomplete, even after prolonged heating in water. What could be the cause and how can I resolve it?
Answer: Incomplete deprotection in water is often linked to two main factors: insufficient temperature or poor substrate solubility.
-
Insufficient Temperature: While some substrates can be deprotected at temperatures around 100°C, others may require higher temperatures, sometimes up to 150°C, to proceed at a reasonable rate. If your reaction is slow, consider carefully increasing the temperature. For temperatures above 100°C, the reaction will need to be conducted in a sealed vessel or a flow reactor to maintain the water in its liquid state under pressure.
-
Poor Substrate Solubility: Many organic molecules, especially those with large hydrophobic regions, have limited solubility in water at room temperature. Although solubility often increases with temperature, it can still be a limiting factor. The use of a minimal amount of a water-miscible co-solvent can sometimes be necessary to achieve complete dissolution of the substrate at the reaction temperature. However, the addition of organic solvents may alter the unique properties of water that facilitate the reaction. It has been noted that for some substrates, using less than 1 mL of water per mmol of N-Boc amine can lead to incomplete conversion.
Question: I am observing undesired side products. What are the common side reactions and how can I mitigate them?
Answer: High temperatures used in water-mediated deprotection can sometimes lead to side reactions, especially with sensitive substrates.
-
Racemization: For chiral substrates, particularly amino acid derivatives, high temperatures can pose a risk of racemization. It is crucial to monitor the stereochemical integrity of your product. If racemization is observed, optimizing the reaction time and temperature to the minimum required for complete deprotection is essential.
-
Elimination Reactions: Substrates with leaving groups on adjacent carbons may be susceptible to elimination reactions at elevated temperatures. Careful analysis of byproducts is necessary to identify if this is occurring.
-
Hydrolysis of Other Functional Groups: While water-mediated deprotection is generally selective for the N-Boc group, other sensitive functional groups like esters can also be hydrolyzed at high temperatures. The outcome can be substrate-dependent; in some cases, both the N-Boc group and a methyl ester have been reported to be cleaved, while in other instances, the ester remains intact. If ester hydrolysis is undesirable, a careful optimization of reaction conditions is necessary.
Question: How can I selectively deprotect an N-Boc group in the presence of other acid-sensitive groups?
Answer: Water-mediated deprotection is a valuable tool for this purpose as it operates under neutral pH conditions, thus avoiding the acidic environment that would cleave other acid-labile protecting groups. For instance, this method has been used to selectively remove N-Boc groups in the presence of benzyl (Bn) protecting groups. However, as mentioned, other functional groups like esters might be sensitive to the high temperatures and prolonged reaction times, which could lead to hydrolysis. Careful monitoring of the reaction progress is key to achieving the desired selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of water-mediated N-Boc deprotection?
A1: The reaction is believed to proceed through a thermal fragmentation of the Boc group. Water is thought to act as both a proton donor and acceptor, facilitating the breakdown of the carbamate into the free amine, carbon dioxide, and isobutylene. The increased ionization of water at higher temperatures enhances its ability to participate in the reaction.
Q2: What type of water should be used for this reaction?
A2: Distilled or deionized water is recommended to avoid any potential interference from metal ions or other impurities that could catalyze side reactions.
Q3: Can this method be applied to all types of N-Boc protected amines?
A3: This method has been successfully applied to a wide range of aromatic and aliphatic N-Boc protected amines. However, the reactivity can be influenced by the electronic properties and steric hindrance of the substrate. Electron-rich aromatic amines and less sterically hindered amines tend to react faster.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product is typically more polar than the N-Boc protected starting material and will have a lower Rf value on TLC.
Q5: What are the typical work-up procedures for this reaction?
A5: After cooling the reaction mixture to room temperature, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. If the product is water-soluble, alternative purification methods such as crystallization or chromatography may be necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Water-Mediated N-Boc Deprotection of Various Substrates
| Substrate Type | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic N-Boc Amines | 100-150 | 10 min - 4 h | 86 - 97 | |
| Aliphatic N-Boc Amines | 100-150 | 12 min - 4 h | 90 - 95 | |
| N-Boc Amino Acid Derivatives | 150 | 2 h | Quantitative | |
| N-Boc Cyclosulfamides | 100 | 12 min | 90 - 96 |
Experimental Protocols
Protocol 1: General Procedure for Water-Mediated N-Boc Deprotection at 100°C
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-Boc protected amine (1 mmol) in deionized water (1-20 mL).
-
Heating: Heat the mixture to reflux (100°C) with vigorous stirring. An inert atmosphere (e.g., argon or nitrogen) can be maintained to prevent any potential side reactions with atmospheric CO2.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from as short as 10 minutes to several hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Water-Mediated N-Boc Deprotection of N-Boc-L-Alanine at 150°C
-
Reaction Setup: In a sealed pressure vessel, add N-Boc-L-alanine (1 mmol) and distilled, deionized water (1 mL).
-
Heating: Heat the sealed vessel to 150°C for 2 hours with stirring.
-
Work-up: After cooling the reaction vessel to room temperature, the resulting aqueous solution containing L-alanine can be used directly or lyophilized to obtain the solid product. Note that for amino acids, extraction with organic solvents is generally not effective due to their high water solubility.
Visualizations
Caption: Troubleshooting workflow for incomplete water-mediated N-Boc deprotection.
Validation & Comparative
Navigating the Structural Landscape: A Comparative Analysis of N-Boc-1-amino-1-cyclopentanemethanol and Related Amino Alcohols via NMR and Mass Spectrometry
For researchers and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of N-Boc-1-amino-1-cyclopentanemethanol and its structural analogs, leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By presenting key spectral characteristics and detailed experimental protocols, this document serves as a practical resource for the identification and quality assessment of these valuable building blocks.
This compound is a key intermediate in organic synthesis, particularly in the construction of novel therapeutics. Its protected amine and primary alcohol functionalities on a cyclopentyl scaffold offer a versatile platform for molecular elaboration. Accurate characterization of this and similar molecules is crucial to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.
Comparative Spectral Data
To facilitate the identification and differentiation of this compound from potential impurities or alternative reagents, the following tables summarize its expected NMR and MS data alongside experimentally determined values for structurally related compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Boc (9H, s) | -CH₂- (cyclopentyl, m) | -CH- (cyclopentyl, m) | -CH₂OH (s) | -NH (br s) | Solvent |
| This compound (Expected) | ~1.45 ppm | ~1.6-1.8 ppm | - | ~3.5 ppm | ~5.0 ppm | CDCl₃ |
| N-Boc-1-amino-1-cyclopropanemethanol | 1.44 ppm | 0.4-0.6 ppm (cyclopropyl) | - | 3.45 ppm | 5.1 ppm | CDCl₃ |
| N-Boc-cyclopentylamine | 1.43 ppm | 1.4-1.9 ppm | ~3.8 ppm | - | ~4.5 ppm | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C(CH₃)₃ | C (CH₃)₃ | -CH₂- (cyclopentyl) | C -NHBoc | -CH₂OH | Solvent |
| This compound (Expected) | ~28.5 ppm | ~79.5 ppm | ~23.0, ~35.0 ppm | ~60.0 ppm | ~65.0 ppm | CDCl₃ |
| N-Boc-1-amino-1-cyclopropanemethanol | 28.4 ppm | 79.8 ppm | ~15.0 ppm (cyclopropyl) | ~35.0 ppm | 67.0 ppm | CDCl₃ |
| N-Boc-cyclopentylamine | 28.6 ppm | 78.9 ppm | ~23.5, ~33.0 ppm | ~52.0 ppm | - | CDCl₃ |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | C₁₁H₂₁NO₃ | 215.29 | 216.16 | 238.14 |
| N-Boc-1-amino-1-cyclopropanemethanol | C₉H₁₇NO₃ | 187.24 | 188.13 | 210.11 |
| N-Boc-cyclopentylamine | C₁₀H₁₉NO₂ | 185.26 | 186.15 | 208.13 |
Experimental Protocols
Reproducible and high-quality data are contingent on standardized experimental procedures. The following protocols are recommended for the NMR and mass spectrometry analysis of N-Boc-protected amino alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically preferred to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Workflow and Logic Visualization
To provide a clear overview of the analytical process, the following diagram illustrates the workflow from sample reception to final data analysis and interpretation.
A Comparative Guide to HPLC Methods for Purity Assessment of N-Boc-1-amino-1-cyclopentanemethanol
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and the development of safe and effective pharmaceuticals. N-Boc-1-amino-1-cyclopentanemethanol is a chiral building block utilized in the synthesis of various complex molecules. Its chemical and enantiomeric purity can significantly influence the outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the comprehensive purity assessment of such compounds.
This guide provides a detailed comparison of HPLC methods for both achiral (chemical) and chiral (enantiomeric) purity assessment of this compound. We present detailed experimental protocols and a comparative analysis to assist in the selection of the most appropriate method for specific analytical needs.
Comparison of Analytical Techniques
The purity of this compound is twofold: chemical purity, which refers to the presence of any impurities other than the compound itself, and enantiomeric purity, which is crucial for this chiral molecule. Different HPLC methods are employed to address each of these aspects.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Principle | Separation based on polarity differences between the analyte and impurities using a nonpolar stationary phase and a polar mobile phase.[1] | Separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). |
| Primary Application | Determination of chemical purity and quantification of related substance impurities.[1] | Determination of enantiomeric excess (% ee) and quantification of the undesired enantiomer. |
| Stationary Phase | Typically C18 or C8 silica-based columns.[1] | Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) chiral selectors immobilized on silica.[2][3] |
| Mobile Phase | Gradients of water and acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA).[1] | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., aqueous buffers with organic modifiers) depending on the CSP and analyte.[3] |
| Key Advantage | High resolution, quantitative accuracy, and wide applicability for a range of impurities.[1] | Direct separation of enantiomers without derivatization. |
Detailed Experimental Protocols
The following protocols are based on established methods for closely related N-Boc protected amino alcohols and serve as a strong starting point for the analysis of this compound.
Method 1: Reverse-Phase HPLC for Chemical Purity Assessment
This method is designed to separate this compound from potential process-related impurities and degradation products.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B).[1] Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 2: Chiral HPLC for Enantiomeric Purity Assessment
The choice of chiral stationary phase is critical for the successful separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for N-Boc protected compounds.[3]
Protocol 2A: Polysaccharide-Based CSP (Normal-Phase)
Instrumentation:
-
HPLC system with UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm or equivalent[3] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This may require optimization.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 210 nm[3] |
| Injection Volume | 10 µL[3] |
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 2B: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
Instrumentation:
-
HPLC system with UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm or equivalent[3] |
| Mobile Phase | [A] 20 mM ammonium acetate, pH 6; [B] methanol; (90:10, A:B)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative Performance
| Parameter | Method 1 (RP-HPLC) | Method 2A (Chiral - Polysaccharide) | Method 2B (Chiral - Glycopeptide) |
| Expected Retention Time | Dependent on impurity profile; main peak expected in the mid-gradient range. | Dependent on mobile phase composition; optimization is key. | Generally provides good retention for polar N-Boc compounds. |
| Resolution (Rs) | Should provide baseline resolution (>1.5) between the main peak and significant impurities. | Capable of high resolution (>2.0) for enantiomers with proper method development. | Often provides excellent resolution for a wide range of chiral compounds. |
| Selectivity (α) | High selectivity for structurally different impurities. | High enantioselectivity is achievable. | Broad enantioselectivity.[2] |
| Quantitative Accuracy | High | High | High |
| Method Robustness | Generally robust and reproducible. | May be sensitive to mobile phase composition and temperature. | Known for good robustness.[2] |
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described HPLC methods.
Caption: Workflow for Chemical Purity Assessment by RP-HPLC.
Caption: Workflow for Enantiomeric Purity Assessment by Chiral HPLC.
References
A Comparative Guide to Enantiomeric Excess Determination of N-Boc-1-amino-1-cyclopentanemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals, ensuring the stereochemical purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three prominent analytical techniques for determining the enantiomeric excess of N-Boc-1-amino-1-cyclopentanemethanol and its derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Chiral HPLC and SFC are separation-based techniques that physically resolve enantiomers, while NMR spectroscopy relies on the use of chiral solvating agents to induce distinguishable signals for each enantiomer.
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP) with a liquid mobile phase. | Differential partitioning of enantiomers on a CSP with a supercritical fluid mobile phase (typically CO₂ with a co-solvent). | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer. |
| Speed | Longer analysis times (typically 10-30 minutes). | Significantly faster analysis times (often 3-5 times faster than HPLC).[1] | Rapid, with data acquisition typically taking a few minutes. |
| Resolution | Generally provides good to excellent resolution. | Often yields higher efficiency and resolution compared to HPLC. | Dependent on the choice of CSA and the analyte; can range from baseline separation of signals to subtle shifts. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower consumption of organic solvents, making it a "greener" alternative.[1] | Requires small amounts of deuterated solvents for analysis. |
| Sample Preparation | Dissolution in the mobile phase. | Dissolution in a suitable co-solvent. | Simple mixing of the analyte and CSA in an NMR tube. |
| Instrumentation | Widely available standard HPLC systems with a chiral column. | Requires specialized SFC instrumentation. | Standard NMR spectrometer. |
| Typical Throughput | Moderate. | High, amenable to rapid screening. | High, especially with autosamplers. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar N-Boc protected amino alcohols and can be adapted for this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a normal-phase HPLC method for the enantioselective separation of this compound. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase:
-
n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare samples of the test material at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a rapid and environmentally friendly alternative to HPLC for chiral separations. This method is adapted from protocols for similar N-Boc protected compounds.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral Stationary Phase: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSP
Mobile Phase:
-
Supercritical CO₂ / Methanol (85:15, v/v)
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in methanol.
-
Prepare samples of the test material at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated using the same formula as for the HPLC method, based on the peak areas of the two enantiomers.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation. The protocol utilizes a chiral solvating agent to induce separate NMR signals for the enantiomers.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated Chloroform (CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or other suitable CSA.
Experimental Protocol:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent.
-
Gently shake the tube for 30 seconds to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of a well-resolved proton signal (e.g., the methine proton or protons on the cyclopentyl ring adjacent to the stereocenter) into two distinct signals corresponding to the two diastereomeric complexes.
Data Analysis: The enantiomeric excess (% ee) is determined by integrating the signals corresponding to each enantiomer (I1 and I2): % ee = |(Integral I1 - Integral I2) / (Integral I1 + Integral I2)| x 100
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a chiral compound can be visualized as a decision-making and procedural process.
Caption: General workflow for ee determination.
The following diagram illustrates the principle of chiral recognition in both chromatographic and spectroscopic methods.
Caption: Chiral recognition mechanisms.
References
A Comparative Guide to the Synthesis of N-Boc-1-amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The efficient and scalable synthesis of N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in medicinal chemistry and drug development, is of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological selection.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound are the direct N-Boc protection of 1-amino-1-cyclopentanemethanol and the reduction of N-Boc-1-aminocyclopentanecarboxylic acid. Each route presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Key Transformation | Primary Reagent | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | High (typically >90%) | 12-16 hours | High-yielding, straightforward procedure.[1] | Requires the precursor 1-amino-1-cyclopentanemethanol. |
| Route 2 | Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) | Good (typically 70-90%) | 4-6 hours | Utilizes a readily available amino acid precursor.[2] | Requires a strong, hazardous reducing agent and strictly anhydrous conditions.[2][3] |
Experimental Protocols
Route 1: N-Boc Protection of 1-amino-1-cyclopentanemethanol
This method involves the direct protection of the primary amine of 1-amino-1-cyclopentanemethanol using di-tert-butyl dicarbonate.
Protocol:
-
Dissolve 1-amino-1-cyclopentanemethanol (1.0 equivalent) in a suitable solvent such as a 10:10:7 mixture of water, methanol, and triethylamine.[1]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.6 equivalents) to the stirred solution.[1][4]
-
Heat the reaction mixture to approximately 55°C and stir for 12-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or if necessary, purified by silica gel column chromatography.[1][4]
Route 2: Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid
This route utilizes the potent reducing agent lithium aluminum hydride to convert the carboxylic acid functionality of N-Boc-1-aminocyclopentanecarboxylic acid to a primary alcohol.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (approximately 2-3 equivalents) in anhydrous tetrahydrofuran (THF).[2]
-
Slowly add a solution of N-Boc-1-aminocyclopentanecarboxylic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Caution: This quenching process is highly exothermic and generates hydrogen gas.[2]
-
Filter the resulting precipitate and wash it thoroughly with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the logical workflow of each route.
Caption: Workflow for Route 1: N-Boc Protection.
Caption: Workflow for Route 2: Carboxylic Acid Reduction.
References
A Comparative Analysis of Boc vs. F-moc Protecting Groups in Peptide Synthesis
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS is critically dependent on the use of protecting groups, with two strategies reigning supreme: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. This guide offers an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.
The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1][2] The Boc group is acid-labile, typically removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[2][3] In contrast, the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[2][3] This fundamental difference in lability dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and the final cleavage cocktail.[4]
Core Principles: A Tale of Two Chemistries
The Boc strategy, a classic and robust method, was foundational to the development of SPPS.[] It employs an acid-labile Boc group for temporary Nα-protection, while side-chain protecting groups are typically benzyl-based, requiring a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This is considered a semi-orthogonal system as both protecting groups are removed by acid, albeit of different strengths.[4]
The Fmoc strategy was developed as a milder alternative and represents a truly orthogonal system.[3][4] The base-labile Fmoc group for Nα-protection is removed under conditions that do not affect the acid-labile side-chain protecting groups (typically tert-butyl based).[3][4] This allows for the simultaneous removal of side-chain protection and cleavage from the resin using TFA.[6]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (e.g., 50% TFA in DCM)[7][8] | Base-labile (e.g., 20% piperidine in DMF)[7] |
| Side-Chain Protection | Strong acid-labile (e.g., HF, TFMSA)[1] | Acid-labile (e.g., TFA)[1] |
| Cleavage Cocktail | Harsh (e.g., HF/anisole)[1] | Mild (e.g., TFA/TIS/H₂O)[1][6] |
| Orthogonality | Partial/Semi-orthogonal[4] | Fully Orthogonal[4][9] |
| Automation | Less common for commercial synthesizers[1] | Standard for automated synthesizers[1] |
| Handling Precautions | Requires specialized HF-resistant apparatus[9] | Standard laboratory glassware[1] |
| Compatibility with PTMs | Limited due to harsh cleavage[9] | Generally compatible[9] |
Performance and Applications
The choice between Boc and Fmoc chemistry is often dictated by the specific requirements of the peptide being synthesized. The Fmoc strategy has become the more widely used method for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[3][9] It is also highly amenable to automation.[1]
However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[3][10] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[3] While generally considered to produce higher purity crude products due to its milder deprotection steps, the Fmoc strategy can encounter challenges with aggregation in long peptides.[3][10]
From a cost perspective, Boc-protected amino acids are generally less expensive.[] However, considering the entire synthesis process, the Fmoc strategy can be more cost-effective due to shorter reaction times and the potential to recycle the organic bases used for deprotection.[]
Experimental Protocols
Below are generalized protocols for a single cycle of amino acid addition in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Cycle
1. Resin Swelling:
-
Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) in a reaction vessel for 1-2 hours.[4][11]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[11]
-
Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.[11]
3. Washing:
-
Wash the resin thoroughly with DCM (3 times), followed by Isopropanol (IPA) (2 times), and then DCM (3 times) to remove residual acid.[11]
4. Neutralization:
-
Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 2 minutes and drain. Repeat this step.[11]
-
Wash the resin with DCM (3 times) to remove excess base.[11]
5. Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with the chosen coupling reagents (e.g., DCC/HOBt or HBTU/DIEA) in N,N-Dimethylformamide (DMF).[11]
-
Add the activated amino acid solution to the neutralized peptide-resin.[11]
-
Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.[11]
6. Final Washing:
-
Wash the resin with DMF and DCM to prepare for the next cycle.
Fmoc Solid-Phase Peptide Synthesis Cycle
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a suitable solvent like DCM.[6]
2. Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF.[12]
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for 5-10 minutes. Some protocols recommend a two-step deprotection with a shorter initial treatment.[12]
3. Washing:
-
Wash the resin thoroughly with DMF to remove the deprotection solution and the cleaved Fmoc group adducts.
4. Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HCTU, HATU, DIC/Oxyma) in DMF. Add a base such as DIPEA or collidine if required by the coupling agent.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.[12]
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.[12]
5. Final Washing:
-
Wash the resin with DMF to remove excess reagents and byproducts, preparing the peptide-resin for the next synthesis cycle.
Visualizing the Synthesis Workflows
The cyclical nature of both Boc and Fmoc SPPS can be represented as workflows.
Caption: Boc Solid-Phase Peptide Synthesis Cycle.
Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.
Final Cleavage and Deprotection
A critical distinction between the two methods is the final cleavage step.
Boc Strategy: The final cleavage in Boc-SPPS requires strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to remove the benzyl-based side-chain protecting groups and cleave the peptide from the resin.[1] This necessitates the use of specialized, corrosion-resistant equipment.[9]
Fmoc Strategy: In the Fmoc strategy, the final cleavage is achieved using a milder cocktail, typically containing TFA with scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[6] This single step removes the tert-butyl based side-chain protecting groups and cleaves the peptide from the resin.[6]
Conclusion
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The choice between them is a critical decision that depends on the specific requirements of the peptide, including its length, sequence, and the presence of sensitive functionalities, as well as the available resources and expertise. While the Fmoc strategy has become the predominant method for routine synthesis due to its milder conditions and orthogonality, the Boc strategy remains an indispensable tool for tackling challenging sequences prone to aggregation. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of N-Boc-Protected Cycloalkyl Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization data for N-Boc-1-amino-1-cyclopentanemethanol and its common synthetic intermediate, alongside a key alternative, N-Boc-1-amino-1-cyclohexanemethanol. The objective is to offer a clear, data-driven resource for researchers working with these important building blocks in pharmaceutical and chemical synthesis.
Introduction
N-Boc-protected amino alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet easily removable shield for the amine functionality, allowing for selective reactions at other sites of the molecule. The cyclic scaffold of these amino alcohols imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. This guide focuses on the characterization of this compound and its synthetic precursor, offering a comparative analysis with its six-membered ring counterpart to aid in identification, purity assessment, and selection for specific synthetic applications.
Comparative Characterization Data
The following tables summarize the key physical and spectroscopic data for this compound, its carboxylic acid precursor, and N-Boc-1-amino-1-cyclohexanemethanol.
Table 1: Physical and Chemical Properties
| Property | This compound | N-Boc-1-aminocyclopentanecarboxylic acid | N-Boc-1-amino-1-cyclohexanemethanol |
| CAS Number | 168540-07-6 | 35264-09-6 | 187610-67-9 |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₁₉NO₄ | C₁₂H₂₃NO₃ |
| Molecular Weight | 215.29 g/mol | 229.27 g/mol | 229.32 g/mol |
| Melting Point | 108-112 °C[1][2] | Not specified | Not specified |
| Boiling Point (Predicted) | 329.5±11.0 °C[2] | Not specified | 346.5±11.0 °C |
| Density (Predicted) | 1.07±0.1 g/cm³[2] | Not specified | 1.1±0.1 g/cm³ |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | N-Boc-1-amino-1-cyclohexanemethanol |
| ¹H NMR (CDCl₃, δ ppm) | ~1.45 (s, 9H, C(CH₃)₃), ~1.6-1.9 (m, 8H, cyclopentyl-H), ~3.6 (s, 2H, CH₂OH), ~4.8 (br s, 1H, NH) | ~1.43 (s, 9H, C(CH₃)₃), ~1.2-1.7 (m, 10H, cyclohexyl-H), 3.41 (bs, 1H), ~3.5 (s, 2H, CH₂OH), 4.40 (bs, 1H, NH)[3] |
| ¹³C NMR (CDCl₃, δ ppm) | ~24, ~35 (cyclopentyl-CH₂), ~28.5 (C(CH₃)₃), ~59 (quaternary C), ~68 (CH₂OH), ~79 (O-C(CH₃)₃), ~156 (C=O) | 25.10, 25.80, 33.70 (cyclohexyl-CH₂), 28.60 (C(CH₃)₃), 49.70 (CH-NH), 79.20 (O-C(CH₃)₃), 155.50 (C=O)[3] |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~3350 (N-H stretch), ~2950 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend) | Not specified |
Note: The spectroscopic data for this compound is predicted based on typical chemical shifts for similar structures. The data for N-Boc-1-amino-1-cyclohexanemethanol is based on reported values for a similar carbamate.
Experimental Protocols
Synthesis of 1-N-Boc-Aminocyclopentanecarboxylic Acid
This procedure outlines the synthesis of the carboxylic acid intermediate from cycloleucine.[1]
Materials:
-
Cycloleucine (1-aminocyclopentanecarboxylic acid)
-
Triethylamine (Et₃N)
-
1 M Sodium Hydroxide (NaOH) solution
-
Acetonitrile (CH₃CN)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate (EtOAc)
-
10% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask, add cycloleucine (1.0 g, 7.74 mmol), triethylamine (5.4 mL, 38.7 mmol), 1 M aqueous NaOH (7.74 mL, 7.74 mmol), and acetonitrile (10 mL).
-
Cool the resulting clear solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. A white precipitate will form.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of ethyl acetate and water (100 mL).
-
Separate the organic phase. Acidify the aqueous phase with 10% HCl and extract three times with ethyl acetate.
-
Combine all organic phases, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.
Synthesis of this compound (Reduction of the Carboxylic Acid)
This is a general procedure for the reduction of a Boc-protected amino acid to the corresponding amino alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-N-Boc-Aminocyclopentanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-N-Boc-aminocyclopentanecarboxylic acid in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of sodium sulfate decahydrate at 0-10 °C.
-
Filter the resulting solid and wash with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography.
Visualizing the Synthesis and Workflow
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the characterization of synthesized compounds.
References
Performance Benchmark: N-Boc-1-amino-1-cyclopentanemethanol and its Analogs in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in designing efficient and highly stereoselective synthetic routes. This guide provides an objective comparison of the performance of a chiral auxiliary derived from a close analog of N-Boc-1-amino-1-cyclopentanemethanol with the well-established Evans oxazolidinone auxiliaries in the context of asymmetric aldol reactions. The data presented is compiled from peer-reviewed literature to aid in the selection of the optimal chiral auxiliary for specific synthetic challenges.
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. The effectiveness of a chiral auxiliary in this transformation is paramount for achieving high yields and, more importantly, high diastereoselectivity.
This guide focuses on the performance of a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, a close structural analog of this compound, and compares it to the widely used Evans auxiliaries in reactions with a range of aldehydes.
Performance Comparison in Asymmetric Aldol Reactions
The following table summarizes the performance of the cyclopentane-derived chiral auxiliary and Evans' oxazolidinone auxiliary in the asymmetric aldol reaction of their respective N-propionyl imides with various aldehydes. The key performance indicators are chemical yield and diastereomeric excess (d.e.).
| Aldehyde | Chiral Auxiliary | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Isobutyraldehyde | Cyclopentane-derived | 80 | >99 |
| Evans' Auxiliary | 85-95 | >99 (syn)[1] | |
| Benzaldehyde | Cyclopentane-derived | 78 | >99 |
| Evans' Auxiliary | 90 | >98 (syn)[1] | |
| Pivalaldehyde | Cyclopentane-derived | 70 | >99 |
| Evans' Auxiliary | 75-85 | >99 (syn) | |
| Isovaleraldehyde | Cyclopentane-derived | 75 | >99 |
| Evans' Auxiliary | 80-90 | >95 (syn)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
Asymmetric Aldol Reaction with Cyclopentane-Derived Auxiliary
This protocol is based on the work of Ghosh and Cho.
-
Enolate Formation: To a solution of the N-propionyl imide derived from (1S,2R)-2-aminocyclopentan-1-ol (1.0 equivalent) in a suitable anhydrous solvent, add 1.1 equivalents of dibutylboron triflate and 1.2 equivalents of a tertiary amine base (e.g., N,N-diisopropylethylamine) at 0 °C. The reaction mixture is typically stirred for 1 hour to ensure complete formation of the boron enolate.
-
Aldol Addition: The reaction mixture is then cooled to -78 °C, and the desired aldehyde (1.2-1.5 equivalents) is added dropwise. The reaction is stirred at -78 °C and gradually warmed to 0 °C over several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., phosphate buffer) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to yield the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with lithium hydroperoxide in aqueous tetrahydrofuran to provide the corresponding β-hydroxy acid. This process typically allows for good recovery of the chiral auxiliary.
Asymmetric Aldol Reaction with Evans' Auxiliary
This is a general protocol for a typical Evans aldol reaction.[1]
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (e.g., derived from L-valine or L-phenylalaninol) (1.0 equivalent) in an anhydrous solvent such as dichloromethane is cooled to 0 °C. To this solution, dibutylboron triflate (1.1 equivalents) is added dropwise, followed by the slow addition of a tertiary amine base like triethylamine (1.2 equivalents). The mixture is stirred at 0 °C for 30-60 minutes to form the Z-enolate.
-
Aldol Addition: The reaction is then cooled to -78 °C, and the aldehyde (1.5 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for a period of 1 to 2 hours and then allowed to warm to 0 °C for an additional hour.
-
Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer and extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude aldol adduct is then purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by methods such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral β-hydroxy carboxylic acid, or by reduction to the corresponding chiral 1,3-diol.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the asymmetric aldol reaction using a chiral auxiliary.
References
Cost-benefit analysis of different N-Boc-1-amino-1-cyclopentanemethanol synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. N-Boc-1-amino-1-cyclopentanemethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic routes: Reductive Amination of cyclopentanone and the Strecker synthesis followed by reduction and protection.
This analysis presents a quantitative comparison of these methods, covering aspects such as overall yield, reaction time, cost of raw materials, and safety considerations. Detailed experimental protocols for each key step are provided to facilitate replication and adaptation.
At a Glance: Comparison of Synthesis Methods
| Parameter | Reductive Amination Route | Strecker Synthesis Route |
| Overall Yield | Moderate | Moderate to High |
| Number of Steps | 2 | 4 |
| Key Starting Materials | Cyclopentanone, Ammonia | Cyclopentanone, Sodium Cyanide, Ammonium Chloride |
| Key Reagents | Hydrogen, Raney Nickel, Di-tert-butyl dicarbonate | Sodium Cyanide, Ammonium Chloride, HCl, LiAlH₄ or BH₃, Di-tert-butyl dicarbonate |
| Reaction Time | Shorter | Longer |
| Cost of Raw Materials | Generally Lower | Potentially Higher |
| Safety Concerns | High-pressure hydrogenation, Flammable catalyst | Highly toxic sodium cyanide, Pyrophoric reducing agents (LiAlH₄) |
| Scalability | Good | Moderate, with safety considerations |
Route 1: Reductive Amination of Cyclopentanone
This two-step approach involves the direct conversion of cyclopentanone to 1-aminocyclopentanemethanol, which is then protected with a Boc group.
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol:
Step 1: Synthesis of (1-Aminocyclopentyl)methanol via Reductive Amination
-
A high-pressure autoclave is charged with cyclopentanone, a solution of ammonia in methanol, and Raney Nickel catalyst.
-
The reactor is sealed and purged with hydrogen gas.
-
The mixture is heated and stirred under hydrogen pressure.
-
After the reaction is complete, the reactor is cooled, and the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure to yield crude (1-aminocyclopentyl)methanol.
Step 2: N-Boc Protection
-
Crude (1-aminocyclopentyl)methanol is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine) are added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Route 2: Strecker Synthesis, Hydrolysis, Reduction, and Protection
This multi-step route begins with the formation of an α-aminonitrile from cyclopentanone, followed by hydrolysis to an amino acid, reduction to the amino alcohol, and finally Boc protection.
Caption: Strecker Synthesis Workflow.
Experimental Protocol:
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Reaction)
-
To an aqueous solution of sodium cyanide and ammonium chloride, cyclopentanone is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours.
-
The resulting aminonitrile can be extracted with an organic solvent.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid
-
The crude 1-aminocyclopentanecarbonitrile is heated with concentrated hydrochloric acid.
-
After cooling, the precipitated 1-aminocyclopentanecarboxylic acid hydrochloride is collected by filtration.
Step 3: Reduction to (1-Aminocyclopentyl)methanol
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
A suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.
-
The 1-aminocyclopentanecarboxylic acid hydrochloride is added portion-wise at 0°C.
-
The reaction mixture is then refluxed.
-
After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated to give the crude amino alcohol.
-
-
Using Borane (BH₃):
-
To a solution of 1-aminocyclopentanecarboxylic acid in anhydrous THF, a solution of borane-dimethyl sulfide complex (BMS) is added dropwise at 0°C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature or heated to reflux.
-
After completion, the reaction is quenched with methanol, and the solvent is evaporated.
-
The residue is treated with aqueous HCl and then basified to isolate the amino alcohol.
-
Step 4: N-Boc Protection
-
The procedure is identical to Step 2 of the Reductive Amination route.
Cost-Benefit Analysis
| Factor | Reductive Amination Route | Strecker Synthesis Route |
| Cost of Starting Materials | Cyclopentanone is a relatively inexpensive starting material. | Cyclopentanone, sodium cyanide, and ammonium chloride are all readily available and relatively inexpensive. |
| Cost of Reagents | Raney Nickel can be costly, and the use of high-pressure hydrogenation equipment adds to the capital cost. Di-tert-butyl dicarbonate is a moderately expensive reagent. | Sodium cyanide is inexpensive but requires stringent handling protocols, which can increase operational costs. LiAlH₄ and borane reagents are expensive and require specialized handling. |
| Yield & Throughput | The two-step process offers a potentially faster route to the final product, which can be advantageous for throughput. However, yields for the catalytic reductive amination of ketones to primary amino alcohols can be variable. | This four-step synthesis is longer, potentially leading to lower overall yields due to losses at each step. However, each step is generally high-yielding. |
| Safety & Environmental | High-pressure hydrogenation carries inherent safety risks. Raney Nickel is pyrophoric when dry. | The primary concern is the use of highly toxic sodium cyanide. LiAlH₄ is pyrophoric and reacts violently with water. The use of strong acids and flammable solvents also requires careful handling. |
| Scalability | Catalytic hydrogenation is a well-established and scalable industrial process. | The use of highly toxic and pyrophoric reagents can present challenges for large-scale production, requiring specialized facilities and handling procedures. |
Conclusion
The choice between the Reductive Amination and Strecker Synthesis routes for the preparation of this compound will depend on the specific needs and capabilities of the laboratory or manufacturing facility.
The Reductive Amination route is more concise and potentially more cost-effective in terms of raw materials for large-scale production, leveraging a well-established industrial process. However, it requires specialized high-pressure equipment and careful handling of the pyrophoric catalyst.
The Strecker Synthesis route , while longer, utilizes more traditional laboratory techniques for the initial steps. The primary drawbacks are the significant safety concerns associated with sodium cyanide and the expensive and hazardous reducing agents required in the later stages. This route may be more suitable for smaller-scale synthesis where the necessary safety precautions can be strictly implemented.
For drug development professionals, the scalability and established industrial precedent of catalytic hydrogenation may favor the Reductive Amination route for late-stage clinical and commercial production. For academic and early-stage research, the Strecker synthesis might be a more accessible, albeit more hazardous, option if high-pressure equipment is not available. Ultimately, a thorough risk assessment and consideration of available resources should guide the selection of the most appropriate synthetic strategy.
Orthogonality of the Boc protecting group with other protecting groups
In the realm of multi-step organic synthesis, particularly within peptide synthesis, medicinal chemistry, and drug development, the strategic application of protecting groups is a critical factor for success. The tert-butyloxycarbonyl (Boc) group is a foundational protecting group for amines, valued for its stability across a range of chemical environments and its straightforward removal under acidic conditions.[1] The true synthetic power of the Boc group is unlocked when it is used in conjunction with other "orthogonal" protecting groups. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other, allowing for the sequential modification of different functional groups within the same molecule.[1][2]
This guide provides a comprehensive comparison of the orthogonality of the Boc protecting group with other commonly used protecting groups: 9-fluorenylmethoxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and tert-butyldimethylsilyl (TBDMS). We will examine the experimental conditions required for their selective cleavage, present quantitative data on their performance, and illustrate the logical workflows for their differential removal.
Orthogonality with the Fmoc Group
The Boc and Fmoc protecting groups represent a classic orthogonal pair in peptide synthesis.[3] The Boc group is acid-labile, while the Fmoc group is base-labile.[1][3] This fundamental difference in their cleavage conditions allows for the selective deprotection of one in the presence of the other with high fidelity.[3][]
Data Presentation: Boc vs. Fmoc Deprotection Conditions
| Protecting Group | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Selective Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) | 30 min - 2 h | >95 | >98 | Fmoc group is stable under these acidic conditions.[1][3] |
| Selective Fmoc Deprotection | 20% Piperidine in N,N-Dimethylformamide (DMF) | 5 - 20 min | Quantitative | >98 | Boc group is stable to the basic conditions used for Fmoc removal.[3][5] |
Experimental Protocols
Protocol 1: Selective Deprotection of Boc in the Presence of Fmoc
-
Materials: Boc- and Fmoc-protected substrate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the protected substrate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be further purified as needed.
-
Protocol 2: Selective Deprotection of Fmoc in the Presence of Boc
-
Materials: Boc- and Fmoc-protected substrate, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Dissolve the protected substrate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The deprotection is often rapid, typically complete within 5-20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Further purification can be performed by chromatography.
-
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of N-Boc-1-aminocyclopentanemethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Boc-1-aminocyclopentanemethanol, a key building block in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and fulfilling regulatory requirements.
I. Hazard Profile and Essential Precautions
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[5]
II. Step-by-Step Disposal Protocol
The disposal of N-Boc-1-aminocyclopentanemethanol must be carried out in accordance with all applicable federal, state, and local regulations. The recommended method of disposal is through a licensed chemical waste management company.[1][6]
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process.
-
Solid Waste: Collect any unused or expired N-Boc-1-aminocyclopentanemethanol in a dedicated, clearly labeled, and sealable waste container.[4] This includes any contaminated materials such as weighing paper, gloves, and wipers.[4]
-
Liquid Waste: Solutions containing N-Boc-1-aminocyclopentanemethanol should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[7] Do not mix with incompatible waste streams.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "N-Boc-1-aminocyclopentanemethanol".[4]
Step 2: Empty Container Management
"Empty" containers that previously held N-Boc-1-aminocyclopentanemethanol must be treated as hazardous waste until properly decontaminated.
-
Triple-Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or isopropanol).[4][7]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[4][7]
-
Final Disposal: After triple-rinsing, deface the original label on the container. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[7]
Step 3: Storage of Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated area.[4] Ensure containers are kept tightly closed and are segregated from incompatible materials, such as strong oxidizing agents and strong acids.[3][8]
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4][6] This will likely involve incineration at a licensed facility.[7] Under no circumstances should this chemical be disposed of down the drain. [5][7]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate the immediate area.[7]
-
Wear PPE: Ensure appropriate PPE is worn before addressing the spill.[7]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill absorbent.[7] For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[4]
IV. Quantitative Data Summary
The following table summarizes key data for N-Boc-1-aminocyclopentanemethanol and similar compounds, providing a reference for handling and storage.
| Property | Value (for similar compounds) | Source |
| Physical State | Solid or low melting solid | [8] |
| Appearance | Colorless to yellow/off-white | [4][8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3][8] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Boc-1-aminocyclopentanemethanol.
Caption: Disposal workflow for N-Boc-1-aminocyclopentanemethanol.
References
Essential Safety and Operational Guide for Handling N-Boc-1-amino-1-cyclopentanemethanol
This guide provides critical safety, handling, and disposal information for N-Boc-1-amino-1-cyclopentanemethanol (CAS No. 168540-07-6), also known as tert-butyl [1-(hydroxymethyl)cyclopentyl]carbamate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[1] Adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes.[1] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental spills.[1] |
| Respiratory Protection | A suitable respirator should be used. | To prevent inhalation of dust or aerosols.[1] |
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard properties of this compound is provided for easy reference.
| Property | Value | Source(s) |
| CAS Number | 168540-07-6 | [1][2][3][4] |
| Molecular Formula | C11H21NO3 | [1][2] |
| Molecular Weight | 215.29 g/mol | [2][4] |
| Appearance | Off-white solid | [5] |
| Melting Point | 108-112 °C | [2] |
| Boiling Point | 329.5 ± 11.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents like dimethylformamide and dichloromethane. | [2] |
| Hazard Classifications | Acute toxicity, oral (Category 3), H301; Acute toxicity, dermal (Category 3), H311; Acute toxicity, inhalation (Category 3), H331; Irritating to eyes, respiratory system, and skin. | [1][2] |
Operational Plan: Handling and Use
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all required PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, glassware) and reagents within the fume hood to minimize movement.
-
-
Weighing and Transfer:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
Avoid generating dust.
-
Use a clean spatula for the transfer.
-
Transfer the solid to the reaction vessel.
-
-
Dissolution:
-
Add the appropriate solvent to the reaction vessel containing the compound.
-
If necessary, gently stir or swirl the mixture to facilitate dissolution.
-
-
Post-Handling:
-
Tightly cap the original container of this compound.
-
Clean any contaminated surfaces within the fume hood.
-
Properly dispose of any contaminated disposable materials (e.g., weigh boat, gloves) as hazardous waste.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[5]
-
Store locked up.[1]
Disposal:
-
This material and its container must be disposed of as hazardous waste.[2]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
